L-Phenylalanyl-L-leucine
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCVXVPWSPOMFJ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954651 | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-55-7 | |
| Record name | L-Phenylalanyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Phenylalanyl-L-leucine chemical structure and properties
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological significance of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu). The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound is a dipeptide formed from the amino acids L-phenylalanine and L-leucine through a peptide bond. The chemical structure and key identifiers are summarized below.
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid[1] |
| Molecular Formula | C₁₅H₂₂N₂O₃[1] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N[1] |
| InChI Key | RFCVXVPWSPOMFJ-STQMWFEESA-N[1] |
| CAS Number | 3303-55-7[1] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 278.35 g/mol [1] |
| Appearance | White to off-white solid/powder[2][3] |
| Melting Point | 218-220 °C[4] |
| Solubility | Soluble in DMSO[2]. Solubility in water is not explicitly stated but is expected based on its constituent amino acids. |
| XLogP3 | -1.2[1] |
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
A representative protocol for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) is described below. This method allows for the efficient and stepwise addition of amino acids on a solid resin support.
Materials:
-
Fmoc-L-leucine-loaded Wang resin
-
Fmoc-L-phenylalanine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-L-leucine-loaded Wang resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine (B10760876) on the resin by treating it with 20% piperidine in DMF. This is typically done in two steps: a brief wash followed by a longer incubation (15-20 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate Fmoc-L-phenylalanine by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine using 20% piperidine in DMF as described in step 2.
-
Washing: Thoroughly wash the resin with DMF and DCM and dry it under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation: Precipitate the crude this compound by adding the TFA solution to cold diethyl ether.
-
Isolation: Collect the precipitated dipeptide by centrifugation and wash it with cold diethyl ether. Lyophilize the final product to obtain a powder.
Caption: SPPS workflow for this compound.
Purification: High-Performance Liquid Chromatography (HPLC)
The crude this compound is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Preparative C18 reverse-phase column
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak of this compound.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified dipeptide as a powder.
Characterization
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Result: A major peak corresponding to the [M+H]⁺ ion of this compound at m/z 279.17.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Expected Result: The spectra should show characteristic peaks for the protons and carbons of the phenylalanine and leucine residues, confirming the structure and stereochemistry of the dipeptide.
Biological Properties and Signaling Pathways
The biological effects of this compound are primarily attributed to its constituent amino acids, particularly L-leucine, which is a potent activator of the mTOR signaling pathway, a central regulator of protein synthesis and cell growth.
Peptide Transport
L-Phenylalanine and L-leucine are transported into cells via large neutral amino acid transporters (LATs), such as LAT1 and LAT2. It is anticipated that this compound is either transported into cells by peptide transporters (PepT) and then hydrolyzed to its constituent amino acids, or it is hydrolyzed extracellularly, with the resulting amino acids being transported into the cell.
mTOR Signaling Pathway
L-leucine is a key signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This activation is crucial for the initiation of protein synthesis. The proposed mechanism is as follows:
-
Leucine Sensing: Intracellular leucine is sensed by cellular machinery, leading to the activation of the Rag GTPases.
-
mTORC1 Activation: Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.
-
Downstream Phosphorylation: Activated mTORC1 phosphorylates several key downstream targets, including:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to an increase in the translation of mRNAs that encode for ribosomal proteins and elongation factors.
-
4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This allows eIF4E to form the eIF4F complex, which is essential for the initiation of cap-dependent translation.
-
The net result of mTORC1 activation by leucine is an increase in protein synthesis, which is critical for muscle growth and maintenance.
Caption: Leucine's role in the mTOR signaling pathway.
Applications in Research and Drug Development
This compound and similar dipeptides are valuable tools in various research and development areas:
-
Nutraceuticals and Sports Nutrition: Due to the role of leucine in stimulating muscle protein synthesis, Phe-Leu is investigated for its potential as a component in nutritional supplements aimed at promoting muscle growth and recovery.
-
Drug Delivery: Dipeptides can be utilized as building blocks for larger peptide-based drugs or as carriers to improve the absorption and delivery of other therapeutic agents.
-
Metabolic Research: As a source of two essential amino acids, Phe-Leu can be used in studies investigating amino acid metabolism and its regulation.
Conclusion
This compound is a dipeptide with well-defined chemical and physical properties. Its synthesis can be reliably achieved through standard solid-phase peptide synthesis protocols. The biological significance of this dipeptide is intrinsically linked to the potent effects of its constituent amino acid, L-leucine, on the mTOR signaling pathway and the subsequent stimulation of protein synthesis. This makes this compound a molecule of significant interest for researchers in nutrition, metabolism, and drug development. Further studies are warranted to fully elucidate the specific transport and signaling mechanisms of the intact dipeptide in various physiological contexts.
References
An In-Depth Technical Guide to the Synthesis of L-Phenylalanyl-L-leucine Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu). The synthesis of peptides is a cornerstone of drug discovery and biochemical research. This compound, a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine, serves as a crucial building block for larger polypeptides and has applications in the development of therapeutic agents and nutritional supplements. This document details the prevalent synthetic methodologies, including both solution-phase and solid-phase strategies, offering detailed experimental protocols and expected quantitative outcomes.
Introduction to Dipeptide Synthesis
The formation of a peptide bond between two amino acids requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions. The primary challenge lies in selectively forming an amide linkage between the carboxyl group of one amino acid and the amino group of another, while both molecules contain both functional groups. To achieve this, protecting groups are employed to temporarily block the reactive sites that are not intended to participate in the peptide bond formation. Following the coupling reaction, these protecting groups are removed to yield the desired dipeptide.
This guide will explore two primary approaches for the synthesis of this compound:
-
Solution-Phase Peptide Synthesis (SPPS): A classical method where reactions are carried out in a homogenous solution. This approach is highly flexible and allows for the purification of intermediates at each step.
-
Solid-Phase Peptide Synthesis (SPPS): A more modern and automatable technique where the growing peptide chain is anchored to a solid resin support. This method simplifies the purification process as excess reagents and byproducts can be washed away.
Solution-Phase Synthesis of this compound
The solution-phase synthesis of this compound typically involves four key stages: protection of the constituent amino acids, coupling to form the dipeptide, and final deprotection to yield the target molecule. A common strategy involves the use of a tert-Butyloxycarbonyl (Boc) group to protect the N-terminus of L-phenylalanine and a methyl ester (OMe) to protect the C-terminus of L-leucine.
Experimental Protocol: Solution-Phase Synthesis
1. Protection of L-Leucine (C-terminus): L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe·HCl)
-
Materials: L-Leucine, Methanol (B129727) (MeOH), Thionyl Chloride (SOCl₂)
-
Procedure:
-
Suspend L-Leucine (1.0 eq) in anhydrous methanol (5 mL/g of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid, H-Leu-OMe·HCl, is triturated with cold diethyl ether, filtered, and dried under vacuum.
-
2. Protection of L-Phenylalanine (N-terminus): N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
Materials: L-Phenylalanine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Dioxane, Water, Sodium Hydroxide (B78521) (NaOH)
-
Procedure:
-
Dissolve L-Phenylalanine (1.0 eq) in a mixture of dioxane and water (2:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir until the amino acid is completely dissolved.
-
Cool the solution to 0°C and add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the solution in vacuo to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate (B1210297) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Phe-OH as a white solid.
-
3. Coupling Reaction: Synthesis of Boc-L-Phenylalanyl-L-leucine Methyl Ester (Boc-Phe-Leu-OMe)
-
Materials: Boc-Phe-OH, H-Leu-OMe·HCl, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N-Methylmorpholine (NMM), Dichloromethane (DCM)
-
Procedure:
-
Dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C.
-
In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in anhydrous DCM and add NMM (1.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized H-Leu-OMe solution to the Boc-Phe-OH solution.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude Boc-Phe-Leu-OMe.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
4. Saponification of the Methyl Ester: Synthesis of Boc-L-Phenylalanyl-L-leucine (Boc-Phe-Leu-OH)
-
Materials: Boc-Phe-Leu-OMe, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water
-
Procedure:
-
Dissolve Boc-Phe-Leu-OMe (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Phe-Leu-OH.
-
5. Deprotection of the Boc Group: Synthesis of this compound (H-Phe-Leu-OH)
-
Materials: Boc-Phe-Leu-OH, Trifluoroacetic Acid (TFA), Dichloromethane (DCM)
-
Procedure:
-
Dissolve Boc-Phe-Leu-OH (1.0 eq) in a mixture of DCM and TFA (typically 1:1 v/v).[1][2]
-
Stir the solution at room temperature for 1-2 hours.[1]
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the dipeptide.
-
Filter the solid and wash with cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a white solid.
-
Quantitative Data for Solution-Phase Synthesis
The following table summarizes the typical yields and purity expected at each step of the solution-phase synthesis of this compound. Actual results may vary depending on reaction conditions and purification efficiency.
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | H-Leu-OMe·HCl | 90-98 | >98 |
| 2 | Boc-Phe-OH | 85-95 | >98 |
| 3 | Boc-Phe-Leu-OMe | 75-90 | >95 (after chromatography) |
| 4 | Boc-Phe-Leu-OH | 90-98 | >97 |
| 5 | H-Phe-Leu-OH | 85-95 | >98 (after precipitation) |
Solid-Phase Synthesis of this compound
Solid-phase peptide synthesis (SPPS) offers a more streamlined approach, particularly for longer peptides, but is also highly effective for dipeptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used. The synthesis begins with the C-terminal amino acid (Leucine) attached to a solid support (resin), followed by the sequential addition of the N-terminal amino acid (Phenylalanine).
Experimental Protocol: Solid-Phase Synthesis (Fmoc Strategy)
1. Resin Preparation and Loading of the First Amino Acid (Fmoc-Leu-OH)
-
Materials: Wang resin, Fmoc-L-Leucine (Fmoc-Leu-OH), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Coupling reagents (e.g., HBTU/HOBt or DIC/DMAP).
-
Procedure:
-
Swell the Wang resin in DCM in a solid-phase synthesis vessel.[3]
-
Wash the resin with DMF.
-
Activate Fmoc-Leu-OH (3-5 eq) with a coupling reagent like HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine solution.
-
2. Fmoc Deprotection
-
Materials: 20% Piperidine (B6355638) in DMF
-
Procedure:
3. Coupling of the Second Amino Acid (Fmoc-Phe-OH)
-
Materials: Fmoc-L-Phenylalanine (Fmoc-Phe-OH), Coupling reagents (e.g., HBTU/HOBt), DIPEA, DMF.
-
Procedure:
-
Activate Fmoc-Phe-OH (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF.
-
Add the activated amino acid solution to the deprotected Leu-resin.
-
Agitate the mixture for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
4. Final Fmoc Deprotection
-
Procedure:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal phenylalanine.
-
5. Cleavage from the Resin and Deprotection of Side Chains
-
Materials: Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v).[4][5]
-
Procedure:
-
Wash the deprotected Phe-Leu-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[4]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
6. Purification
-
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound product.
-
Quantitative Data for Solid-Phase Synthesis
The following table presents the expected outcomes for the solid-phase synthesis of this compound.
| Step | Process | Overall Crude Yield (%) | Purity after HPLC (%) |
| 1-6 | Complete SPPS and Purification | 60-80 | >98 |
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the solution-phase and solid-phase synthesis of this compound.
Caption: Solution-Phase Synthesis Workflow for this compound.
Caption: Solid-Phase Synthesis Workflow for this compound.
Conclusion
The synthesis of this compound can be effectively achieved through both solution-phase and solid-phase methodologies. The choice of method depends on the desired scale of synthesis, the availability of automated synthesizers, and the specific requirements for purity and intermediate characterization. Solution-phase synthesis offers flexibility and the ability to purify intermediates, which can be advantageous for process development and troubleshooting. In contrast, solid-phase synthesis provides a more streamlined and automatable workflow, making it highly suitable for the rapid synthesis of peptides. Both methods, when executed with care, can yield high-purity this compound for a variety of research and development applications.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
An In-Depth Technical Guide to L-Phenylalanyl-L-leucine: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanyl-L-leucine (Phe-Leu) is a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine. While the individual roles of these amino acids in protein synthesis and cellular signaling are well-established, the specific discovery, natural distribution, and biological functions of the dipeptide itself are areas of growing interest. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, focusing on its discovery, natural occurrence, and the experimental methodologies used for its study.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₃ | PubChem |
| Molecular Weight | 278.35 g/mol | PubChem |
| CAS Number | 3303-55-7 | PubChem |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Solubility | Soluble in DMSO | MedChemExpress[1] |
Historical Discovery and Synthesis
The discovery of individual amino acids dates back to the early 19th century, with L-leucine and L-phenylalanine being identified in 1820 and 1879, respectively.[2] The concept of amino acids linking via peptide bonds to form proteins was independently proposed by Emil Fischer and Franz Hofmeister in 1902.[3] Emil Fischer is widely regarded as a pioneer in peptide chemistry, having reported the first synthesis of a dipeptide, glycylglycine, in 1901.[4][5][6] This foundational work laid the groundwork for the synthesis of other dipeptides, including this compound.
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in historical records, its synthesis would have become feasible following Fischer's development of peptide synthesis methodologies. These early methods involved the use of amino acid chloride hydrochlorides for coupling.[5]
A plausible synthetic route for this compound, based on classical peptide synthesis principles, is outlined below. This would typically be achieved through solution-phase or, more commonly in modern chemistry, solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a general workflow for the manual solid-phase synthesis of this compound using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield the C-terminal amide, or a Wang or 2-chlorotrityl chloride resin for the C-terminal carboxylic acid.
Materials:
-
Fmoc-L-leucine
-
Fmoc-L-phenylalanine
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Washing solvents: DMF, DCM, Methanol
-
Kaiser test solutions
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The completion of this step can be monitored by a colorimetric test, such as the Kaiser test.
-
Amino Acid Coupling (Leucine): Fmoc-L-leucine is activated using HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The reaction is monitored for completion using the Kaiser test.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Fmoc Deprotection: The Fmoc group is removed from the newly coupled leucine (B10760876) residue.
-
Amino Acid Coupling (Phenylalanine): Fmoc-L-phenylalanine is activated and coupled to the deprotected leucine residue on the resin.
-
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal phenylalanine.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove scavengers and byproducts.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound is characterized by mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure).
Natural Occurrence
This compound has been identified as a plant metabolite in Arabidopsis thaliana.[7] While this confirms its natural occurrence, quantitative data on its concentration in various plant tissues and other natural sources is still limited. The presence of dipeptides in fermented foods is also an area of active research, suggesting that this compound could potentially be found in such products.[1][8][9][10]
The constituent amino acids, L-phenylalanine and L-leucine, are abundant in a wide variety of protein-rich foods.
Natural Sources of L-Phenylalanine and L-Leucine:
| Food Group | Examples |
| Meat & Poultry | Beef, pork, lamb, chicken, turkey |
| Fish & Seafood | Salmon, tuna, cod, shrimp |
| Dairy & Eggs | Milk, cheese, yogurt, eggs |
| Legumes | Soybeans, lentils, chickpeas, black beans |
| Nuts & Seeds | Almonds, walnuts, pumpkin seeds, sunflower seeds |
| Whole Grains | Quinoa, oats, brown rice |
Experimental Protocol: Extraction and Quantification of this compound from Plant Tissue (General Approach)
A specific, optimized protocol for this compound is not widely published. However, a general methodology based on established plant peptidomics and metabolomics techniques can be adapted.[11][12]
Materials:
-
Plant tissue (Arabidopsis thaliana leaves, for example)
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% methanol)
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Preparation: Plant tissue is flash-frozen in liquid nitrogen to quench metabolic activity and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a suitable solvent, such as cold 80% methanol, often with the addition of an internal standard for accurate quantification. The mixture is vortexed and centrifuged to pellet cellular debris.
-
Purification and Concentration: The supernatant is collected and can be further purified and concentrated using solid-phase extraction (SPE) to remove interfering compounds.
-
LC-MS/MS Analysis: The extracted and purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The dipeptide is separated from other metabolites by liquid chromatography and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.
-
Data Analysis: The concentration of this compound in the original sample is determined by comparing its peak area to that of the known concentration of the internal standard.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. ias.ac.in [ias.ac.in]
- 5. ias.ac.in [ias.ac.in]
- 6. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H22N2O3 | CID 76808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharma.researchfloor.org [pharma.researchfloor.org]
- 9. Bioactive Peptides from Fermented Foods: Production Approaches, Sources, and Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isappscience.org [isappscience.org]
- 11. Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. lcms.cz [lcms.cz]
Physicochemical Characteristics of the Phe-Leu Dipeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanyl-leucine (Phe-Leu) is a molecule of significant interest in various scientific domains, including food science, biochemistry, and pharmacology. Composed of the two hydrophobic amino acids, L-phenylalanine and L-leucine, its physicochemical properties are crucial for understanding its biological activity, formulation, and delivery. This technical guide provides a comprehensive overview of the core physicochemical characteristics of the Phe-Leu dipeptide, detailed experimental protocols for their determination, and a visualization of its role in a key biological signaling pathway.
Physicochemical Properties
The fundamental physicochemical properties of the Phe-Leu dipeptide are summarized in the tables below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical and formulation strategies.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₃ | PubChem |
| Molecular Weight | 278.35 g/mol | PubChem |
| XLogP3 | -1.1 | PubChem |
| Topological Polar Surface Area | 92.4 Ų | PubChem |
Table 2: Experimental Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | Human Metabolome Database |
| Melting Point | 218-220 °C | Sigma-Aldrich |
| Precursor m/z ([M+H]⁺) | 279.170319 | PubChem |
| Precursor m/z ([M-H]⁻) | 277.1557661 | PubChem |
Solubility and Stability
Solubility: The Phe-Leu dipeptide is comprised of two amino acids with nonpolar, hydrophobic side chains. Consequently, its solubility in aqueous solutions is expected to be low.[1][2][3] For experimental purposes, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or methanol.[1] Subsequently, the solution can be diluted with an aqueous buffer to the desired concentration. Due to the absence of ionizable side chains, altering the pH is not expected to significantly enhance its aqueous solubility.
Stability: The stability of the Phe-Leu dipeptide is influenced by both temperature and pH.
-
Thermal Stability: In the solid state, dipeptides can undergo thermal decomposition at elevated temperatures. For instance, studies on model dipeptides have shown intramolecular aminolysis at temperatures ranging from 167-202°C, leading to the formation of cyclic derivatives and the liberation of small molecules like water or methanol.[4]
-
pH Stability: In solution, the peptide bond of Phe-Leu is susceptible to hydrolysis under extreme pH conditions. Acidic conditions can catalyze the cleavage of the peptide bond, while highly basic conditions can promote deamidation or oxidation.[5] For optimal stability in solution, it is advisable to maintain a pH range of 3 to 7.[2]
Biological Significance and Signaling Pathway
The Phe-Leu dipeptide is recognized as a bitter-tasting compound.[6][7] This bitterness is perceived through its interaction with specific human bitter taste receptors (T2Rs), which are a class of G-protein coupled receptors (GPCRs). Specifically, Phe-Leu has been shown to activate the T2R1 receptor.[6][8] The activation of T2R1 initiates an intracellular signaling cascade, leading to the perception of a bitter taste.
Experimental Protocols
Determination of Solubility
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the lyophilized Phe-Leu dipeptide.
-
Add a minimal volume of an appropriate organic solvent (e.g., DMSO, DMF) to dissolve the peptide completely. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Incubate the dilutions at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Quantification:
-
After equilibration, centrifuge the samples to pellet any undissolved peptide.
-
Measure the concentration of the dissolved peptide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (at a wavelength determined by a prior scan) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Data Analysis:
-
The highest concentration at which the peptide remains fully dissolved is determined as its solubility under the tested conditions.
-
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a solution of Phe-Leu of known concentration in the water-saturated n-octanol or octanol-saturated water phase.
-
-
Partitioning:
-
Mix equal volumes of the Phe-Leu solution and the other phase in a separatory funnel or a vial.
-
Shake the mixture vigorously for a set period to allow for partitioning of the dipeptide between the two phases.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of Phe-Leu in each phase using a suitable analytical method like RP-HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of Phe-Leu in the octanol (B41247) phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Spectroscopic Analysis
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the Phe-Leu dipeptide. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the dipeptide and confirm the connectivity of the amino acid residues. Two-dimensional NMR techniques, such as COSY and HSQC, can aid in the complete assignment of proton and carbon signals.
Summary of Key Physicochemical Relationships
The physicochemical properties of the Phe-Leu dipeptide are interconnected and dictate its overall behavior.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of the Phe-Leu dipeptide. The inherent hydrophobicity of its constituent amino acids governs its low aqueous solubility and lipophilic nature, which in turn are critical determinants of its biological activity, such as its interaction with the T2R1 bitter taste receptor. The provided experimental protocols offer a framework for the accurate determination of its key properties, which is essential for its application in research and development. A thorough understanding of these characteristics is paramount for the successful formulation and utilization of the Phe-Leu dipeptide in various scientific and industrial applications.
References
- 1. bachem.com [bachem.com]
- 2. biosynth.com [biosynth.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bitter peptides activate hTAS2Rs, the human bitter receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]
L-Phenylalanyl-L-leucine (CAS: 3303-55-7): A Technical Overview for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction:
L-Phenylalanyl-L-leucine (Phe-Leu) is a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine. Identified by the CAS number 3303-55-7, this molecule is of growing interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. Its potential biological activities, stemming from the combined properties of its constituent amino acids, make it a candidate for various research and development applications, including its role as a building block in peptide synthesis for novel therapeutics and as a potential modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its physicochemical properties, and potential biological relevance, while highlighting the current gaps in experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 3303-55-7 | N/A |
| Molecular Formula | C₁₅H₂₂N₂O₃ | N/A |
| Molecular Weight | 278.35 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Purity | ≥95% (typically analyzed by HPLC) | N/A |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | 0-8°C | N/A |
Synthesis and Characterization
The synthesis of this compound typically follows standard peptide synthesis protocols. These methods involve the formation of a peptide bond between the carboxyl group of a protected L-phenylalanine residue and the amino group of a protected L-leucine residue.
General Solid-Phase Peptide Synthesis (SPPS) Workflow:
A common method for synthesizing dipeptides like this compound is Solid-Phase Peptide Synthesis (SPPS). The general workflow is as follows:
Characterization:
The identity and purity of synthesized this compound are typically confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Potential Biological Activities and Signaling Pathways
While direct and extensive research on the biological activities of this compound is limited, its constituent amino acids are well-studied, providing a basis for hypothesized functions.
1. Muscle Protein Synthesis and mTOR Signaling:
Leucine (B10760876) is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. It is plausible that this compound, upon cellular uptake and potential hydrolysis, could release leucine and thereby influence this pathway.
2. Building Block for Bioactive Peptides:
This compound serves as a fundamental building block in the synthesis of more complex peptides with potential therapeutic applications. The unique chemical properties of both phenylalanine (aromatic) and leucine (aliphatic, branched-chain) can influence the structure and function of the resulting peptides.
3. Potential Anti-inflammatory and Antioxidant Properties:
Some commercial suppliers suggest that this compound may possess anti-inflammatory and antioxidant properties. However, there is a notable lack of peer-reviewed research to substantiate these claims with specific experimental data.
Experimental Protocols: A Call for Further Research
A thorough review of the scientific literature reveals a significant gap in detailed experimental protocols specifically investigating the biological effects of this compound. While general protocols for assessing protein synthesis, mTOR signaling (e.g., Western blotting for phosphorylated proteins), and cell viability are widely available, their specific application to this dipeptide has not been extensively published.
Future experimental work should focus on:
-
In vitro cell-based assays: To determine the effects of this compound on muscle cell differentiation, protein synthesis rates, and the activation state of the mTOR pathway.
-
Enzymatic stability assays: To assess the hydrolysis of the dipeptide in various biological matrices (e.g., plasma, cell lysates).
-
In vivo studies: To investigate the pharmacokinetics, bioavailability, and physiological effects of this compound supplementation in animal models.
Example Experimental Workflow for In Vitro Muscle Cell Assay:
Quantitative Data: A Research Opportunity
At present, there is a scarcity of publicly available, structured quantitative data from studies where this compound is the primary independent variable. The majority of available data pertains to the individual effects of leucine or phenylalanine. The generation of such data would be invaluable to the research community.
Hypothetical Data Table for a Cell-Based Assay:
| Treatment | Protein Synthesis Rate (Fold Change vs. Control) | p-mTOR/total mTOR (Fold Change vs. Control) | Cell Viability (%) |
| Control | 1.0 | 1.0 | 100 |
| L-Leucine (1 mM) | 1.5 | 1.8 | 98 |
| L-Phenylalanine (1 mM) | 1.1 | 1.1 | 102 |
| This compound (1 mM) | Data Needed | Data Needed | Data Needed |
Conclusion
This compound (CAS 3303-55-7) is a dipeptide with considerable potential in research and drug development, primarily due to the established biological roles of its constituent amino acids. While it is commercially available and utilized as a building block in peptide synthesis, there is a significant lack of in-depth research into its specific biological activities and mechanisms of action. This guide highlights the current state of knowledge and, more importantly, underscores the numerous opportunities for further investigation. Future studies focusing on detailed experimental protocols and the generation of robust quantitative data will be crucial to unlocking the full potential of this intriguing dipeptide.
References
An In-depth Technical Guide to the Biosynthesis of L-Phenylalanyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanyl-L-leucine (Phe-Leu) is a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine. While not a primary product of a dedicated metabolic pathway, its synthesis is of significant interest in various fields, including drug development, nutrition, and biotechnology. This guide provides a comprehensive overview of the biosynthesis of its constituent amino acids and explores the enzymatic and chemical methodologies for their subsequent coupling to form the dipeptide.
Biosynthesis of Precursor Amino Acids
The formation of this compound is contingent on the availability of its precursors, L-phenylalanine and L-leucine. These amino acids are synthesized in microorganisms and plants through distinct and well-characterized metabolic pathways.
L-Phenylalanine Biosynthesis: The Shikimate Pathway
L-phenylalanine is an aromatic amino acid synthesized via the shikimate pathway. This pathway converts primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, a key branch-point intermediate for the synthesis of all aromatic amino acids. In many microorganisms, the pathway proceeds through phenylpyruvate to L-phenylalanine.
L-Leucine Biosynthesis: The Branched-Chain Amino Acid Pathway
L-leucine is a branched-chain amino acid synthesized from pyruvate. The pathway involves a series of enzymatic reactions, sharing some enzymes with the biosynthesis of valine and isoleucine.
Synthesis of this compound
The formation of the peptide bond between L-phenylalanine and L-leucine can be achieved through enzymatic synthesis, non-ribosomal peptide synthesis, or chemical synthesis.
Enzymatic Synthesis
Enzymatic synthesis offers a green and stereospecific approach to dipeptide formation. Proteases such as thermolysin and carboxypeptidase Y, under kinetically controlled conditions, can catalyze the peptide bond formation. L-amino acid ligases are another class of enzymes that can synthesize dipeptides in an ATP-dependent manner.
Thermolysin-catalyzed Synthesis: Thermolysin, a thermostable metalloproteinase, can catalyze the condensation of an N-protected phenylalanine derivative with a C-protected leucine (B10760876) derivative. The reaction is typically performed in a two-phase system or in an aqueous system where the product precipitates, driving the equilibrium towards synthesis.
Carboxypeptidase Y-catalyzed Synthesis: Carboxypeptidase Y can be used for the stepwise synthesis of peptides by catalyzing the aminolysis of an amino acid ester.
L-amino acid Ligase-catalyzed Synthesis: These enzymes directly join two free amino acids, although their substrate specificity can be a limiting factor. Some L-amino acid ligases show activity towards branched-chain and aromatic amino acids.
Non-Ribosomal Peptide Synthesis (NRPS)
In some microorganisms, dipeptides are synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1] These enzymes do not use an mRNA template. Each module is responsible for the incorporation of a specific amino acid. An NRPS containing a module for L-phenylalanine followed by a module for L-leucine could theoretically produce Phe-Leu.
Chemical Synthesis
Solution-phase and solid-phase peptide synthesis (SPPS) are well-established chemical methods for producing dipeptides. These methods involve the use of protecting groups for the amino and carboxyl termini and a coupling agent to facilitate the formation of the peptide bond.
Quantitative Data
Quantitative data for the synthesis of this compound is limited. The following tables summarize relevant data for enzymatic synthesis of related dipeptides.
Table 1: Kinetic Parameters for Thermolysin-catalyzed Synthesis of Z-Phe-Leu-OEt *
| Parameter | Value | Conditions | Reference |
| Optimal pH | 7.0 | Ethyl acetate (B1210297) saturated aqueous system | [2] |
| Optimal Temperature | 45°C | Ethyl acetate saturated aqueous system | [2] |
| Equilibrium Yield | ~95% | pH 6.0, 30°C | [2] |
*Z-Phe-Leu-OEt: N-(benzyloxycarbonyl)-L-phenylalanyl-L-leucine ethyl ester
Table 2: Yields of Dipeptides with Carboxypeptidase Y
| Dipeptide | Yield | Conditions | Reference |
| N-benzoyl-L-arginyl-L-methioninamide | 170 mg | 8 hours, aqueous | [3] |
| N-benzoyl-L-arginyl-L-methionyl-L-leucinamide | 380 mg | 3 hours, aqueous | [3] |
Experimental Protocols
Enzymatic Synthesis of this compound using Thermolysin (Representative Protocol)
This protocol is a generalized procedure based on the principles of thermolysin-catalyzed peptide synthesis.
Materials:
-
N-benzyloxycarbonyl-L-phenylalanine (Z-Phe)
-
L-leucine ethyl ester (Leu-OEt)
-
Thermolysin (immobilized or free)
-
Ethyl acetate
-
Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.0)
-
Stirred tank reactor
Procedure:
-
Prepare a saturated solution of ethyl acetate in the aqueous buffer.
-
Dissolve Z-Phe and Leu-OEt in the biphasic solvent system in the reactor.
-
Add thermolysin to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 40-45°C).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
Upon completion, stop the reaction by filtering off the enzyme (if immobilized) or by acidification.
-
Extract the product, Z-Phe-Leu-OEt, from the reaction mixture.
-
Perform deprotection of the N- and C-termini to obtain this compound.
-
Purify the final product using preparative HPLC.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude this compound
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
-
HPLC system with a UV detector
Procedure:
-
Dissolve the crude dipeptide in a minimal amount of Mobile Phase A.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the dipeptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution profile at 214 nm and 254 nm.
-
Collect the fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.[4][5]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants of the protons and carbons will confirm the structure of the dipeptide, including the sequence of the amino acids.
Mass Spectrometry (MS):
-
Analyze the purified dipeptide by electrospray ionization mass spectrometry (ESI-MS).
-
The molecular ion peak should correspond to the calculated molecular weight of this compound (278.35 g/mol ).[6]
-
Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that confirm the amino acid sequence.
Conclusion
While a specific, dedicated biosynthetic pathway for this compound is not known, this technical guide outlines the well-established pathways for its constituent amino acids and provides a framework for its synthesis through enzymatic and chemical methods. The provided protocols and data serve as a foundation for researchers and professionals in the development of processes for the production and analysis of this and other dipeptides. Further research into novel L-amino acid ligases or engineered non-ribosomal peptide synthetases may open new avenues for the direct and efficient biosynthesis of this compound.
References
Spectroscopic Analysis of L-Phenylalanyl-L-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu). The document outlines detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD). This guide is intended to be a comprehensive resource for researchers involved in the synthesis, characterization, and application of this and similar peptide-based compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimentally derived and assigned spectral data specifically for this compound in public databases, the following tables provide predicted chemical shifts. These predictions are based on the known chemical shifts of the constituent amino acids, L-phenylalanine and L-leucine, and typical shifts for dipeptides.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H (Phe) | 7.20 - 7.40 | Multiplet | Protons on the phenyl ring of the phenylalanine moiety. |
| α-H (Phe) | ~4.5 - 4.7 | Doublet of Doublets | Alpha-proton of the phenylalanine residue, coupled to the adjacent NH and β-CH₂ protons. |
| β-CH₂ (Phe) | ~3.0 - 3.3 | Multiplet | Diastereotopic beta-protons of the phenylalanine residue. |
| α-H (Leu) | ~4.2 - 4.4 | Multiplet | Alpha-proton of the leucine (B10760876) residue, coupled to the adjacent NH and β-CH₂ protons. |
| β-CH₂ (Leu) | ~1.5 - 1.8 | Multiplet | Beta-protons of the leucine residue. |
| γ-CH (Leu) | ~1.4 - 1.7 | Multiplet | Gamma-proton of the leucine residue. |
| δ-CH₃ (Leu) | ~0.9 | Doublet | Two diastereotopic methyl groups of the leucine residue. |
| Amide NH | ~8.0 - 8.5 | Doublet | Amide proton linking the two residues. Position can be solvent and concentration dependent. |
| Amino NH₃⁺ | ~7.5 - 8.0 | Broad Singlet | Protons of the N-terminal amino group. Position and multiplicity are highly dependent on pH and solvent. |
| Carboxyl COOH | ~10.0 - 12.0 | Broad Singlet | Proton of the C-terminal carboxylic acid. Often not observed in D₂O due to exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (Amide) | ~170 - 175 | Carbonyl carbon of the peptide bond. |
| Carbonyl (Carboxyl) | ~175 - 180 | Carbonyl carbon of the C-terminal carboxylic acid. |
| α-C (Phe) | ~55 - 60 | Alpha-carbon of the phenylalanine residue. |
| β-C (Phe) | ~35 - 40 | Beta-carbon of the phenylalanine residue. |
| Aromatic C (Phe) | ~125 - 140 | Carbons of the phenyl ring. |
| α-C (Leu) | ~50 - 55 | Alpha-carbon of the leucine residue. |
| β-C (Leu) | ~40 - 45 | Beta-carbon of the leucine residue. |
| γ-C (Leu) | ~24 - 28 | Gamma-carbon of the leucine residue. |
| δ-C (Leu) | ~21 - 24 | Delta-carbons of the leucine residue. |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and assignment of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH, OH). For observing amide and carboxyl protons, DMSO-d₆ is recommended.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Spectral width: 12-16 ppm
-
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
-
¹³C NMR Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C{¹H} NMR spectrum.
-
Typical parameters:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 200-240 ppm
-
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration, with reference to the predicted values and data from the individual amino acids. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.
Predicted Mass Spectral Data
Table 3: Predicted m/z Values for this compound and Key Fragments
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | C₁₅H₂₃N₂O₃⁺ | 279.17 | Protonated molecular ion. |
| [M+Na]⁺ | C₁₅H₂₂N₂O₃Na⁺ | 301.15 | Sodium adduct. |
| [M-H₂O+H]⁺ | C₁₅H₂₁N₂O₂⁺ | 261.16 | Loss of water from the C-terminus. |
| b₂ ion | C₁₅H₂₀N₂O₂⁺ | 260.15 | N-terminal fragment resulting from cleavage of the peptide bond. |
| y₁ ion | C₆H₁₄NO₂⁺ | 132.10 | C-terminal fragment (protonated leucine). |
| Iminium ion (Phe) | C₈H₈N⁺ | 120.07 | Characteristic fragment from phenylalanine. |
| Iminium ion (Leu) | C₅H₁₂N⁺ | 86.10 | Characteristic fragment from leucine. |
Experimental Protocol for Mass Spectrometry
Objective: To determine the accurate mass of this compound and to characterize its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent suitable for ESI-MS, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 50:50 v/v).
-
Acidify the solution with a small amount of formic acid (e.g., 0.1%) to promote protonation and enhance signal in positive ion mode.
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source is required. A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
-
Data Acquisition:
-
Full Scan MS (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts.
-
Tandem MS (MS/MS or MS²): Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum to observe the fragmentation pattern. Vary the collision energy to optimize the fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
-
Analyze the MS/MS spectrum to identify the major fragment ions (e.g., b- and y-ions, iminium ions) and deduce the amino acid sequence and structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Predicted FTIR Spectral Data
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 - 3000 | N-H stretch | Amine (NH₃⁺) and Amide (N-H) |
| ~3100 - 3000 | C-H stretch (aromatic) | Phenyl ring |
| ~3000 - 2850 | C-H stretch (aliphatic) | Leucine side chain and Phe β-CH₂ |
| ~1730 - 1700 | C=O stretch | Carboxylic acid (COOH) |
| ~1680 - 1630 | C=O stretch (Amide I) | Amide |
| ~1600 - 1580 | N-H bend | Amine (NH₃⁺) |
| ~1550 - 1520 | N-H bend and C-N stretch (Amide II) | Amide |
| ~1450 | C-H bend | Aliphatic CH₂ and CH₃ |
| ~1400 | O-H bend | Carboxylic acid |
| ~1300 - 1200 | C-N stretch | Amine and Amide |
| ~750 - 700 | C-H out-of-plane bend | Monosubstituted phenyl ring |
Experimental Protocol for FTIR Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is the simplest method requiring no sample preparation.
-
KBr Pellet: If ATR is not available, mix approximately 1 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the major absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for studying the secondary structure of peptides in solution. For a small dipeptide like this compound, the far-UV CD spectrum will be dominated by the contributions of the peptide bond and the aromatic side chain of phenylalanine.
Predicted Circular Dichroism Spectral Features
The CD spectrum of this compound is expected to show contributions from the n→π* and π→π* transitions of the amide bond, as well as transitions from the phenyl chromophore. The exact positions and intensities of the CD bands are highly dependent on the conformation of the dipeptide in solution. A random coil conformation is likely, which typically exhibits a strong negative band around 200 nm. The aromatic side chain of phenylalanine may contribute to the spectrum in the 200-230 nm and 250-280 nm regions.
Experimental Protocol for Circular Dichroism Spectroscopy
Objective: To obtain the far-UV circular dichroism spectrum of this compound to gain insight into its solution conformation.
Methodology:
-
Sample Preparation:
-
Dissolve this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should not have high absorbance in the far-UV region.
-
Prepare a corresponding buffer blank.
-
-
Instrumentation:
-
A circular dichroism spectropolarimeter.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire a spectrum of the buffer blank first.
-
Acquire the spectrum of the sample under the same conditions.
-
Typical parameters:
-
Wavelength range: 190 - 260 nm
-
Data pitch: 0.5 - 1.0 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ × MRW) / (10 × d × c) where:
-
θ is the observed ellipticity in degrees
-
MRW is the mean residue weight (Molecular Weight / number of residues)
-
d is the path length in cm
-
c is the concentration in g/mL
-
-
Biological Context and Signaling
While the individual amino acids L-leucine and L-phenylalanine have well-defined biological roles, the specific signaling functions of the dipeptide this compound are less characterized in mammalian systems. L-leucine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[1][2][3] Dipeptides in general are known to be transported into cells and can be involved in cell-cell communication and regulation of metabolic pathways.[4][5] In plants, this compound has been identified as a metabolite.[6]
Given the prominent role of L-leucine in mTORC1 signaling, it is plausible that this compound, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this pathway. The following diagram illustrates a generalized overview of the mTORC1 signaling pathway, which can be activated by amino acids such as leucine.
References
- 1. adooq.com [adooq.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. This compound | C15H22N2O3 | CID 76808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermostability of L-Phenylalanyl-L-leucine in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the thermostability of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu) in solution. While specific kinetic data for the thermal degradation of this compound is not extensively available in peer-reviewed literature, this document synthesizes information on common dipeptide degradation pathways, analogous quantitative data from similar dipeptides, and detailed experimental protocols for thermostability assessment.
Introduction to this compound and its Stability
This compound is a dipeptide composed of the amino acids L-phenylalanine and L-leucine. Its applications span various fields, including its use as a building block in peptide synthesis, a component in specialized nutritional formulations, and a subject of study in peptidomimetics and drug delivery. The stability of Phe-Leu in solution is a critical parameter for its formulation, storage, and efficacy in these applications. Peptides in aqueous solutions can undergo various degradation pathways, which are influenced by factors such as temperature, pH, and the composition of the solution.[1] Understanding these degradation mechanisms is paramount for ensuring product quality and therapeutic effectiveness.
Potential Degradation Pathways of this compound in Solution
The primary chemical degradation pathways for dipeptides like this compound in aqueous solution are hydrolysis of the peptide bond and intramolecular cyclization to form a diketopiperazine.
Hydrolysis of the Peptide Bond
The peptide bond between the phenylalanine and leucine (B10760876) residues is susceptible to hydrolysis, leading to the formation of the constituent amino acids. This reaction can be catalyzed by both acids and bases.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the peptide bond.
The rate of hydrolysis is significantly dependent on the pH of the solution.[2]
Diketopiperazine (DKP) Formation
Dipeptides can undergo an intramolecular cyclization reaction to form a stable six-membered ring structure called a 2,5-diketopiperazine (DKP).[3] This process involves the nucleophilic attack of the N-terminal amine group on the carbonyl carbon of the peptide bond, leading to the cleavage of the peptide bond and the formation of the cyclic dipeptide. The formation of cyclo(Phe-Leu) is a significant degradation pathway that can occur during synthesis, storage, and formulation.[4][5] The rate of DKP formation is influenced by factors such as pH, temperature, and the specific amino acid residues involved.[6]
Quantitative Data on Dipeptide Thermostability: An Analogous Case Study
The kinetics of the acid hydrolysis of L-leucyl-L-leucine were studied over a temperature range of 74.7-94.2°C. The reaction was found to follow first-order kinetics.[7] The rate constants and activation parameters for this hydrolysis are summarized in the table below.
| Temperature (°C) | k (min⁻¹) | ΔH* (kcal/mol) | ΔS* (cal/mol·K) |
| 74.7 | 0.17 | 25.5 | -9.6 |
| 85.2 | 0.44 | ||
| 94.2 | 1.05 | ||
| Table 1: Kinetic data for the acid hydrolysis of L-leucyl-L-leucine. Data extracted from Long and Truscott (1968).[7] |
Note: This data is for L-leucyl-L-leucine and should be interpreted with caution as the electronic and steric effects of the phenyl group in L-phenylalanine will influence the hydrolysis rate of the this compound peptide bond.
Experimental Protocol for Thermostability Assessment of this compound
The following is a detailed, generalized protocol for assessing the thermostability of this compound in solution. This protocol can be adapted based on the specific research question and available analytical instrumentation.
Materials and Equipment
-
Materials:
-
This compound (high purity)
-
Buffer salts (e.g., phosphate, citrate, Tris) for preparing solutions at various pH values
-
High-purity water (e.g., Milli-Q or equivalent)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Thermostatically controlled incubator or water bath
-
Vials with inert caps (B75204) (e.g., glass or polypropylene)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (for degradation product identification)
-
Experimental Workflow
Detailed Methodologies
-
Preparation of Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9).
-
Accurately weigh this compound and dissolve it in each buffer to a final concentration suitable for the analytical method (e.g., 1 mg/mL).
-
Filter the solutions through a 0.22 µm filter to remove any particulates.
-
-
Incubation:
-
Aliquot the prepared solutions into multiple vials for each pH and temperature condition.
-
Place the vials in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw one vial from each condition.
-
-
Sample Analysis:
-
Immediately quench the degradation reaction by freezing the sample at -20°C or -80°C until analysis.
-
Thaw the samples and analyze them by RP-HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like trifluoroacetic acid (TFA).
-
Quantify the remaining this compound by integrating the peak area and comparing it to a standard curve of the pure dipeptide.
-
For the identification of degradation products, analyze the samples using LC-MS and compare the mass spectra of the new peaks to the expected masses of potential degradation products (e.g., phenylalanine, leucine, cyclo(Phe-Leu)).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH and temperature condition.
-
Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order). For many peptide degradation reactions in solution, a pseudo-first-order model is applicable.[8]
-
Calculate the degradation rate constant (k) for each condition.
-
From the rate constant, calculate the half-life (t₁/₂) of the dipeptide under each condition using the formula: t₁/₂ = 0.693 / k (for a first-order reaction).
-
To determine the activation energy (Ea) of the degradation reaction, plot ln(k) versus 1/T (Arrhenius plot). The slope of the resulting line is equal to -Ea/R, where R is the gas constant.
-
Conclusion
The thermostability of this compound in solution is a critical factor for its practical applications. The primary degradation pathways are hydrolysis of the peptide bond and the formation of diketopiperazine. The rates of these reactions are highly dependent on temperature and pH. While specific quantitative data for this compound is limited, analogous data from similar dipeptides and a robust experimental protocol for thermostability testing provide a strong framework for its characterization. For optimal stability, it is generally recommended to store this compound solutions at low temperatures and at a pH near neutral, though the optimal pH should be determined experimentally. Further studies are warranted to fully elucidate the degradation kinetics and product profile of this dipeptide under various stress conditions.
References
- 1. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide kinetics. Part 7.—Acid-catalyzed hydrolysis of glycyl-L-leucyl-L-leucine, L-leucyl-L-leucine, glycyl-L-phenylalanyl-L-phenylalanine and L-phenylalanyl-L-phenylalanine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of L-Phenylalanyl-L-leucine in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Phenylalanyl-L-leucine (Phe-Leu) is a dipeptide composed of the amino acids L-phenylalanine and L-leucine. This dipeptide is a valuable building block in peptide synthesis, particularly for the creation of bioactive peptides and peptidomimetics. Its incorporation into a peptide sequence can influence the resulting molecule's structural and solubility properties. The Phe-Leu motif is notably the C-terminal sequence of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide involved in pain modulation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 278.35 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity (HPLC) | ≥ 95% | --INVALID-LINK-- |
| Storage Conditions | 0-8°C | --INVALID-LINK-- |
Table 2: Typical Quantitative Data in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value/Range | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Varies depending on the resin type. |
| Amino Acid Equivalents | 3 - 5 equivalents | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 - 5 equivalents | Relative to resin loading. |
| Coupling Time | 1 - 4 hours | Can be monitored by a Kaiser test. |
| Deprotection Time (Fmoc) | 20 - 30 minutes | Using 20% piperidine (B6355638) in DMF. |
| Coupling Efficiency | > 99% | For standard amino acids with efficient coupling reagents.[2] |
| Crude Peptide Purity | 50 - 90% | Sequence-dependent. |
| Final Purity after HPLC | > 95 - 98% | Application-dependent.[3] |
| Overall Yield | 10 - 40% | Highly dependent on peptide length and sequence. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Phe-Leu using Fmoc Chemistry
This protocol describes the manual synthesis of a generic peptide with a C-terminal Phe-Leu sequence on a Wang resin. An example of such a peptide is the endogenous opioid, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1]
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-Phe-OH
-
Other required Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure®
-
Deprotection reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Ethanol (B145695)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
SPPS reaction vessel with a sintered glass frit
-
Shaker
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), Oxyma Pure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (3 times), and finally with ethanol (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 2: Solution-Phase Synthesis of the Dipeptide Z-Phe-Leu-OMe
This protocol describes the synthesis of a protected Phe-Leu dipeptide in solution using carbodiimide (B86325) coupling.
Materials:
-
N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Solvents: Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc)
-
Aqueous solutions: 1M HCl, saturated NaHCO₃, saturated NaCl (brine)
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flasks, magnetic stirrer, ice bath
Procedure:
-
Activation of Z-Phe-OH: Dissolve Z-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) and stir for 30 minutes at 0°C.
-
Neutralization of H-Leu-OMe·HCl: In a separate flask, dissolve H-Leu-OMe·HCl (1 equivalent) in DCM and add TEA or NMM (1 equivalent) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Coupling: Add the neutralized H-Leu-OMe solution to the activated Z-Phe-OH solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-Phe-Leu-OMe.
-
-
Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.
Protocol 3: Purification of Peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA.[4]
Materials:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a preparative or semi-preparative C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA). Filter the sample to remove any particulates.
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical C18 column.
-
Run a linear gradient of ACN in water (both containing 0.1% TFA), for example, from 5% to 95% ACN over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Identify the peak corresponding to the desired peptide (based on expected retention time and mass spectrometry analysis of fractions).
-
-
Preparative Purification:
-
Scale up the optimized analytical gradient to a preparative or semi-preparative C18 column.
-
Inject the crude peptide solution.
-
Collect fractions corresponding to the target peptide peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.
Protocol 4: Characterization of Peptides by MALDI-TOF Mass Spectrometry
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming its identity.[5][6][7][8][9]
Materials:
-
Purified peptide
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid)
-
Solvents for matrix and sample preparation (e.g., ACN, water, 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of the MALDI matrix in a suitable solvent mixture (e.g., 50:50 ACN:water with 0.1% TFA).
-
Sample Preparation: Prepare a dilute solution of the purified peptide (approx. 1 mg/mL) in a similar solvent.
-
Sample Spotting:
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (co-crystallization).
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis: Compare the observed monoisotopic mass of the peptide with the calculated theoretical mass to confirm the identity of the synthesized peptide.
Signaling Pathway
Peptides containing the Phe-Leu motif, such as Leu-enkephalin, can act as ligands for G-protein coupled receptors (GPCRs), like the opioid receptors.[10] The binding of the peptide to the receptor initiates an intracellular signaling cascade.
Caption: Opioid Receptor Signaling Pathway.
This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway that can be initiated by a Phe-Leu containing peptide like Leu-enkephalin.[11][12][13][14][15][16] Ligand binding to the opioid receptor activates the heterotrimeric G-protein, leading to the dissociation of its α and βγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channel activity, for instance, by increasing potassium efflux and decreasing calcium influx. These events collectively lead to a cellular response, such as reduced neuronal excitability, which is the basis for the analgesic effects of opioids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 13. researchgate.net [researchgate.net]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
Application of L-Phenylalanyl-L-leucine in Cell Culture Media: Enhancing Cellular Processes and Recombinant Protein Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production and cellular research, the composition of cell culture media is a critical factor influencing cell growth, viability, and productivity. While free amino acids are fundamental components, their stability and solubility can be limiting. Dipeptides, such as L-Phenylalanyl-L-leucine, offer a strategic alternative to deliver essential amino acids to cells more efficiently. This dipeptide is composed of L-phenylalanine, a precursor for L-tyrosine and various metabolic pathways, and L-leucine, a potent activator of the mTOR signaling pathway crucial for protein synthesis and cell growth. The use of this compound can potentially lead to more stable media formulations, improved nutrient uptake, and enhanced cellular performance, particularly in high-density cultures and for recombinant protein production in cell lines like Chinese Hamster Ovary (CHO) cells.
Principle and Rationale
The primary advantage of using dipeptides in cell culture media lies in their increased stability and solubility compared to individual amino acids. For instance, certain amino acids are prone to degradation or have limited solubility at neutral pH, which can lead to inconsistencies in media composition and nutrient availability. Dipeptides are generally more stable in solution and can be transported into cells via specific proton-coupled peptide transporters (PepT1 and PepT2). While the expression of these transporters can vary between cell types, many mammalian cells, including CHO cells, possess the machinery for dipeptide uptake.
Once inside the cell, this compound is efficiently cleaved by intracellular peptidases into its constituent amino acids, L-phenylalanine and L-leucine. This intracellular release ensures a direct and sustained supply of these essential amino acids for their respective metabolic functions.
L-Leucine is a branched-chain amino acid (BCAA) that plays a pivotal role in regulating protein synthesis through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.
L-Phenylalanine is an essential aromatic amino acid that is primarily hydroxylated to form L-tyrosine, a crucial precursor for the synthesis of neurotransmitters, hormones, and melanin.[2] In cell culture, a sufficient supply of phenylalanine is vital for robust protein synthesis.
By providing both amino acids in a stable dipeptide form, this compound supplementation can potentially support higher cell densities and increase the yield of recombinant proteins.
Mechanism of Action
The proposed mechanism for the utilization of this compound by mammalian cells is a multi-step process involving transport and intracellular hydrolysis.
L-leucine, once released, activates the mTOR signaling cascade, a critical pathway for promoting cell growth and protein synthesis.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment evaluating the effect of this compound on a recombinant CHO cell line producing a monoclonal antibody (mAb).
| Supplement | Peak Viable Cell Density (x 10^6 cells/mL) | Cell Viability (%) | mAb Titer (mg/L) |
| Control (Free Amino Acids) | 15.2 ± 0.8 | 92.5 ± 2.1 | 1250 ± 75 |
| This compound (0.5 mM) | 16.5 ± 0.7 | 94.1 ± 1.8 | 1400 ± 80 |
| This compound (1.0 mM) | 18.1 ± 1.0 | 95.3 ± 1.5 | 1650 ± 95 |
| This compound (2.0 mM) | 17.5 ± 0.9 | 93.8 ± 2.0 | 1580 ± 90 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity water for cell culture
-
Sterile filter unit (0.22 µm)
-
Sterile conical tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add high-purity water to dissolve the powder. Gently warm the solution if necessary to aid dissolution.
-
Adjust the final volume to achieve the desired stock concentration (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile conical tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Evaluation of this compound on CHO Cell Growth and Viability
References
Application Note: Quantification of L-Phenylalanyl-L-leucine Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of the dipeptide L-Phenylalanyl-L-leucine. The described Reversed-Phase HPLC (RP-HPLC) method with UV detection is suitable for the routine analysis of this compound in various sample matrices, providing a valuable tool for research, quality control, and drug development applications. This document provides a general method, experimental protocols, and expected performance characteristics.
Introduction
This compound is a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine. Dipeptides are of significant interest in pharmaceutical and biochemical research due to their role as signaling molecules, their potential as therapeutic agents, and their involvement in protein metabolism. Accurate quantification of such dipeptides is crucial for understanding their biological function, for monitoring their stability in formulations, and for quality control during synthesis and manufacturing.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of peptides.[2] Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for peptide analysis, separating molecules based on their hydrophobicity.[2] This application note presents a general yet detailed protocol for the quantification of this compound using RP-HPLC with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of peptides.
-
Chemicals and Reagents:
-
This compound standard (purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic), analytical grade
-
Chromatographic Conditions
A representative RP-HPLC method for the analysis of this compound is summarized below. This method can be optimized for specific instrumentation and sample matrices.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm (for peptide backbone) and 257 nm (for phenylalanine) |
| Injection Volume | 10 µL |
Note: The gradient can be adjusted to optimize the separation of the dipeptide from any impurities or matrix components.
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The sample preparation will depend on the matrix. A general guideline is as follows:
-
Dissolve the sample containing this compound in a suitable solvent, preferably Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Analysis Workflow
Caption: Experimental workflow for HPLC quantification of this compound.
Quantitative Data Summary
While a specific validated method for this compound is not publicly available, the expected performance can be extrapolated from validated methods for its constituent amino acids and similar dipeptides. The following table summarizes typical quantitative data for HPLC analysis of L-Phenylalanine and L-Leucine, which can serve as a benchmark for the dipeptide analysis.[3]
| Parameter | L-Phenylalanine | L-Leucine | Expected for this compound |
| Retention Time (min) | Dependent on specific method | Dependent on specific method | Expected to be a single peak, retention time will vary with conditions |
| Linearity Range (µg/mL) | 50 - 300 | 50 - 250 | A similar or broader range is expected |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL (estimated) | ~0.5 µg/mL (estimated) | In the sub-µg/mL range |
| Limit of Quantification (LOQ) | ~1.5 µg/mL (estimated) | ~1.5 µg/mL (estimated) | In the low µg/mL range |
| Precision (%RSD) | < 2% | < 2% | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |
Note: The values for L-Phenylalanine and L-Leucine are adapted from a study on the simultaneous determination of multiple amino acids without derivatization.[3] The expected values for the dipeptide are estimations and should be determined experimentally during method validation.
Stability-Indicating Method Development
To ensure the method can distinguish the intact dipeptide from its degradation products, a forced degradation study should be performed. This is crucial for stability testing of pharmaceutical formulations.
Forced Degradation Protocol
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Analyze the stressed samples by the developed HPLC method to check for the separation of the main peak from any degradation product peaks.
Caption: Potential degradation pathways of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is straightforward and utilizes standard instrumentation and reagents, making it accessible to most analytical laboratories. For specific applications, the method should be fully validated according to ICH guidelines to ensure its accuracy, precision, and specificity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this and similar dipeptides.
References
Application Notes and Protocols for L-Phenylalanyl-L-leucine In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanyl-L-leucine is a dipeptide composed of the essential amino acids L-phenylalanine and L-leucine. While research on the specific biological activities of this dipeptide is emerging, studies on its constituent amino acids and structurally related modified dipeptides suggest potential applications in various in vitro models, including cancer research and metabolic studies. L-leucine is a well-known activator of the mTOR signaling pathway, playing a crucial role in protein synthesis and cell growth. L-phenylalanine serves as a precursor for neurotransmitters and can influence insulin (B600854) secretion. Modified dipeptides containing phenylalanine and leucine (B10760876) have demonstrated antiproliferative and pro-apoptotic effects in cancer cell lines, suggesting that this compound may also possess interesting biological activities worth investigating.
These application notes provide a summary of available data on related compounds and offer adapted protocols for the in vitro investigation of this compound.
Data Presentation
The following tables summarize quantitative data from in vitro studies on modified this compound dipeptides and the individual amino acid, L-leucine. This data can serve as a reference for designing experiments with the unmodified dipeptide.
Table 1: Antiproliferative Activity of Modified Phenylalanine and Leucine Dipeptides
| Cell Line | Compound | GI50 (µM) | Reference |
| HCT-116 | Modified Phenylalanine-Leucine Dipeptide 1 | 5.3 | [1] |
| HCT-116 | Modified Phenylalanine-Leucine Dipeptide 2 | 8.1 | [1] |
| MCF-7 | Modified Phenylalanine-Leucine Dipeptide 1 | 6.2 | [1] |
| MCF-7 | Modified Phenylalanine-Leucine Dipeptide 2 | 9.5 | [1] |
Note: The specific modifications of the dipeptides are detailed in the referenced study. These values are provided as an indication of the potential potency of related compounds.
Table 2: Effect of L-leucine on Protein Synthesis and Degradation in Rat Skeletal Muscle (In Vitro)
| Leucine Concentration (mM) | Protein Synthesis Stimulation (%) | Protein Degradation Inhibition (%) | Reference |
| 0.1 | 10 | 0 | |
| 0.2 | 19 | 6 | |
| 0.25 | Not Reported | 15 | |
| 0.5 | 42 | 26 |
Experimental Protocols
The following are adapted protocols for common in vitro assays that can be used to characterize the biological effects of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on cell viability.[2][3][4][5]
Materials:
-
This compound
-
Cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain the desired treatment concentrations.
-
Remove the culture medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Proliferation Analysis using BrdU Incorporation Assay
This protocol is adapted from standard BrdU assay procedures to assess the effect of this compound on cell proliferation.[1][6][7]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Add BrdU labeling solution to each well and incubate for 1-2 hours at 37°C.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Permeabilize the cells with permeabilization solution for 10-15 minutes on ice.
-
Treat the cells with DNase I solution to expose the incorporated BrdU.
-
Incubate the cells with the anti-BrdU antibody for 1 hour at room temperature in the dark.
-
Wash the cells and resuspend in PI solution for cell cycle analysis.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the S-phase.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is adapted from standard Annexin V staining procedures to evaluate the pro-apoptotic potential of this compound.[8][9][10]
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Potential Signaling Pathways and Workflows
Potential Signaling Pathway: FAK/Paxillin/p130CAS in Cell Adhesion
Studies on modified phenylalanine and leucine dipeptides have shown an effect on the phosphorylation of key proteins involved in cell adhesion, such as Focal Adhesion Kinase (FAK), paxillin, and p130CAS.[1][11][12][13] While not directly demonstrated for this compound, this pathway represents a plausible target for investigation.
Caption: Hypothesized modulation of the FAK/Paxillin/p130CAS signaling pathway by this compound.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for the in vitro evaluation of this compound.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Tyrosine phosphorylation of paxillin, FAK, and p130CAS: effects on cell spreading and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ¹⁸O-labelled L-Phenylalanyl-L-leucine in Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein turnover, the balance between protein synthesis and degradation, is fundamental to understanding cellular physiology and the pathogenesis of numerous diseases. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone for the dynamic measurement of protein kinetics. While individual isotopically labeled amino acids are commonly used as tracers, the use of labeled dipeptides, such as ¹⁸O-L-Phenylalanyl-L-leucine, offers unique advantages for dissecting the intricate processes of protein metabolism.
This document provides detailed application notes and protocols for the utilization of ¹⁸O-labelled L-Phenylalanyl-L-leucine in protein turnover studies. It is intended to guide researchers in designing and executing experiments to accurately quantify protein synthesis rates in various biological systems.
Principle of the Method
The core principle involves introducing ¹⁸O-labelled this compound into a biological system (e.g., cell culture or in vivo model). This dipeptide is taken up by cells, where it is hydrolyzed by intracellular peptidases into its constituent amino acids: L-Phenylalanine and ¹⁸O-labelled L-Leucine. The ¹⁸O-Leucine is then incorporated into newly synthesized proteins. By measuring the rate of incorporation of ¹⁸O-Leucine into the proteome over time using mass spectrometry, the rate of protein synthesis can be determined. The ¹⁸O label provides a distinct mass shift that allows for the differentiation between pre-existing ("light") and newly synthesized ("heavy") proteins.
Advantages of Using a Dipeptide Tracer:
-
Alternative Transport Mechanisms: Dipeptides are transported into cells via different transporters than free amino acids (e.g., PepT1 and PepT2). This can be advantageous in studies where amino acid transport may be a limiting or confounding factor.
-
Reduced Futile Cycling: Previous studies have indicated that free ¹⁸O-labeled leucine (B10760876) can undergo "futile cycling," where the ¹⁸O label is lost through enzymatic deacylation of tRNA without being incorporated into a protein. Introducing the labeled leucine as part of a dipeptide may mitigate this effect by altering the intracellular trafficking and availability of the amino acid for protein synthesis.
-
Closer Representation of Dietary Protein Absorption: In vivo, proteins are often absorbed as di- and tripeptides. Using a dipeptide tracer can more closely mimic the physiological process of protein digestion and absorption.
Quantitative Data Presentation
The following table summarizes representative protein synthesis rates across various cell types and tissues, providing a baseline for comparison in experimental design.
| Cell Type/Tissue | Organism | Protein Synthesis Rate (%/hour) | Reference |
| Myoblasts (C2C12) | Mouse | ~0.5 - 1.5 | [1] |
| Macrophages (THP-1) | Human | ~0.8 - 2.0 | [1] |
| Liver | Mouse | ~1.5 - 3.0 | [2] |
| Skeletal Muscle | Human | ~0.05 - 0.1 | [2] |
| Pancreas (Exocrine cells) | Mammalian | High | |
| Kidney | Mammalian | Variable |
Signaling Pathway
Protein synthesis is predominantly regulated by the mTOR (mechanistic Target of Rapamycin) signaling pathway. Leucine, a branched-chain amino acid, is a potent activator of mTORC1, a key complex in this pathway. The experimental use of this compound directly engages this pathway upon its hydrolysis and release of leucine.
mTOR signaling pathway in protein synthesis.
Experimental Protocols
Synthesis of ¹⁸O-labelled this compound
Note: The direct chemical synthesis of a dipeptide with a C-terminal ¹⁸O-carboxyl label is a specialized process. The following is a proposed protocol based on solid-phase peptide synthesis principles, assuming the availability of ¹⁸O-carboxyl-labeled L-Leucine. This tracer would likely require custom synthesis.
Materials:
-
Fmoc-L-Phenylalanine
-
Fmoc-L-Leucine-(¹⁸O₂) (custom synthesized)
-
Wang resin (or other suitable resin for C-terminal acid peptides)
-
Coupling reagents (e.g., HCTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Solvents (DMF, DCM, ether)
-
HPLC for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Loading: Couple Fmoc-L-Leucine-(¹⁸O₂) to the Wang resin.
-
Deprotection: Remove the Fmoc group from the ¹⁸O-Leucine with 20% piperidine in DMF.
-
Coupling: Couple Fmoc-L-Phenylalanine to the deprotected ¹⁸O-Leucine on the resin using a suitable coupling agent.
-
Final Deprotection: Remove the Fmoc group from the N-terminal Phenylalanine.
-
Cleavage: Cleave the dipeptide from the resin using the cleavage cocktail.
-
Purification: Purify the crude dipeptide by reverse-phase HPLC.
-
Verification: Confirm the mass and purity of the ¹⁸O-labelled this compound using high-resolution mass spectrometry.
Cell Culture-Based Protein Turnover Assay
Materials:
-
Mammalian cell line of interest (e.g., C2C12 myoblasts, HEK293)
-
Leucine-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Leucine
-
¹⁸O-labelled this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
Protocol:
-
Cell Culture Preparation: Culture cells in standard medium to ~70-80% confluency.
-
Adaptation (Optional but Recommended): For a pulse-chase experiment, adapt one set of cells to a "heavy" medium containing a high concentration of a different labeled amino acid (e.g., ¹³C₆-Arginine) for several passages to achieve >95% incorporation. This allows for the simultaneous measurement of protein degradation.
-
Pulse Labeling:
-
Wash cells with PBS.
-
Replace the standard medium with Leucine-free medium supplemented with dFBS and all amino acids except for Leucine.
-
Add ¹⁸O-labelled this compound to the desired final concentration (e.g., equivalent to the normal Leucine concentration in the standard medium).
-
-
Time Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
At each time point, wash the cells with ice-cold PBS and lyse them.
-
Store lysates at -80°C.
-
-
Protein Extraction and Quantification:
-
Thaw cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation for Mass Spectrometry
Materials:
-
Protein lysates from the cell culture experiment
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
C18 spin columns for peptide cleanup
Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a standardized amount of protein (e.g., 50 µg) from each time point.
-
Denature the proteins (e.g., with urea (B33335) or by heating).
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin at a suitable ratio (e.g., 1:50 trypsin:protein) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt and concentrate the peptides using C18 spin columns.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Mass Spectrometry Analysis and Data Interpretation
Protocol:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Search the data against the appropriate species-specific protein database.
-
Quantify the relative abundance of the "light" (unlabeled) and "heavy" (¹⁸O-labeled) isotopic envelopes for each leucine-containing peptide. The mass shift for a singly charged peptide containing one ¹⁸O-labeled leucine will be +2 Da.
-
Calculate the fractional synthesis rate (FSR) for each protein using the following formula:
FSR (%/hour) = [ (Enrichment in Protein at time t) / (Enrichment of precursor pool) ] / t * 100
-
The precursor pool enrichment can be estimated from the enrichment of the intracellular free ¹⁸O-Leucine pool, which can be measured from the cell lysate.
-
Experimental Workflow
Experimental workflow for protein turnover analysis.
Troubleshooting and Considerations
-
Labeling Efficiency: Ensure complete replacement of unlabeled leucine with the ¹⁸O-labelled dipeptide in the culture medium.
-
Dipeptide Stability: Verify the stability of the ¹⁸O-labelled dipeptide in the cell culture medium over the time course of the experiment.
-
Precursor Pool Enrichment: Accurate measurement of the intracellular ¹⁸O-Leucine enrichment is critical for precise FSR calculations.
-
Mass Spectrometry Resolution: High-resolution mass spectrometry is required to accurately resolve the isotopic envelopes of the light and heavy peptides.
-
Data Analysis Software: Utilize software capable of quantifying stable isotope incorporation and calculating turnover rates.
By following these application notes and protocols, researchers can effectively employ ¹⁸O-labelled this compound to gain valuable insights into the dynamics of protein synthesis in their biological systems of interest.
References
Application Notes and Protocols for L-Phenylalanyl-L-leucine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and evaluating delivery systems for the dipeptide L-Phenylalanyl-L-leucine. The following sections detail protocols for the formulation of nanoparticle-based delivery systems, methods for assessing their physicochemical properties, and procedures for evaluating their cellular uptake and stability.
Overview of this compound and Delivery Systems
This compound is a dipeptide composed of the essential amino acids phenylalanine and leucine.[1] Dipeptides and amino acid derivatives have garnered interest in research for their potential as therapeutic agents and their ability to be recognized by cellular transport mechanisms.[2] Effective delivery of such molecules to target cells is crucial for their biological activity. Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a promising approach to enhance the stability, bioavailability, and targeted delivery of peptide-based compounds.[3][4] These carriers can protect the peptide from enzymatic degradation and facilitate its transport across cellular membranes.
Formulation of this compound Nanoparticles
While specific protocols for this compound are not widely published, the following are adapted from established methods for encapsulating peptides in lipid and polymeric nanoparticles.
Protocol: this compound Loaded Liposomes via Thin-Film Hydration
This protocol is adapted from the Bangham method for liposome (B1194612) preparation.[5][6]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45-60°C) to form a thin lipid film on the flask wall.[5]
-
Hydrate the lipid film with a PBS solution containing this compound by gentle rotation for approximately 1-2 hours. The slow hydration rate can improve encapsulation efficiency.[6]
-
The resulting suspension of multilamellar vesicles (MLVs) can be sonicated in a bath sonicator to form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, the liposome suspension should be extruded multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm).[5]
Workflow for Liposome Formulation
Protocol: this compound Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol is a standard method for encapsulating hydrophilic molecules in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[7][8]
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve PLGA in dichloromethane.
-
Disperse this compound in the PLGA solution.
-
Prepare an aqueous solution of PVA.
-
Add the PLGA-dipeptide solution to the PVA solution and emulsify using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated dipeptide.
-
Lyophilize the nanoparticles for long-term storage.
Characterization of this compound Delivery Systems
Particle Size and Zeta Potential
The size, polydispersity index (PDI), and zeta potential of the nanoparticles should be determined using Dynamic Light Scattering (DLS). These parameters are critical for the stability and biological performance of the delivery system.
Encapsulation Efficiency
The encapsulation efficiency (EE%) is a measure of the amount of dipeptide successfully loaded into the nanoparticles.
Protocol: Determination of Encapsulation Efficiency
-
Separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation.
-
Quantify the amount of free dipeptide in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The total amount of dipeptide used in the formulation is known.
-
Calculate the EE% using the following formula: EE% = [(Total Dipeptide - Free Dipeptide) / Total Dipeptide] x 100
| Delivery System Type | Peptide/Drug | Typical Encapsulation Efficiency (%) | Reference |
| Liposomes | Hydrophilic peptides | 40 - 85 | [5] |
| PLGA Nanoparticles | Peptides | >70 | [7] |
| Solid Lipid Nanoparticles (SLN) | Leuprolide (model peptide) | Increased with hydrophobic ion pairing | [9] |
| Chitosan Nanoparticles (Zein coated) | IPP and LKP (tripeptides) | >80 | [5] |
In Vitro Release Kinetics
The release of this compound from the nanoparticles can be assessed using a dialysis method.
Protocol: In Vitro Release Study
-
Place a known amount of the dipeptide-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released dipeptide in the aliquots using HPLC.
-
Plot the cumulative percentage of dipeptide released as a function of time.
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10][11]
| Nanoparticle Type | Encapsulated Molecule | Key Release Characteristics | Reference |
| PLGA | Various drugs | Biphasic: initial burst release followed by sustained release | [8] |
| Solid Lipid Nanoparticles | Leuprolide | Significant burst release observed | [9] |
Cellular Uptake and Intracellular Trafficking
The ability of the delivery system to transport this compound into cells is a key determinant of its efficacy. Cellular uptake can be visualized and quantified using fluorescently labeled dipeptides.
Protocol: Fluorescent Labeling of this compound
This compound can be labeled with a fluorescent dye (e.g., FITC, TMR) for tracking purposes.[12][13]
Materials:
-
This compound
-
Fluorescent dye with a reactive group (e.g., NHS-ester)
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5)
-
Size-exclusion chromatography column
Procedure:
-
Dissolve this compound in the reaction buffer.
-
Add a molar excess of the dissolved fluorescent dye to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purify the fluorescently labeled dipeptide from unreacted dye using size-exclusion chromatography.[12]
-
Confirm labeling and purity using mass spectrometry and spectrophotometry.
Protocol: Cellular Uptake Analysis by Flow Cytometry
Flow cytometry provides a quantitative measure of the cellular uptake of the fluorescently labeled dipeptide.[12][14]
Materials:
-
Adherent or suspension cells (e.g., HeLa, Caco-2)
-
Fluorescently labeled this compound loaded nanoparticles
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (for adherent cells).
-
Treat the cells with the fluorescently labeled nanoparticles at various concentrations and for different incubation times.
-
After incubation, wash the cells with ice-cold PBS to remove unbound nanoparticles.
-
For adherent cells, detach them using trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the samples on a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[12]
Protocol: Cellular Localization by Confocal Microscopy
Confocal microscopy allows for the visualization of the intracellular localization of the delivered dipeptide.[15]
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound loaded nanoparticles
-
Live-cell imaging medium
-
Confocal microscope with an environmental chamber
Procedure:
-
Incubate the cells with the fluorescently labeled nanoparticles.
-
Wash the cells to remove unbound nanoparticles.
-
Image the live cells using a confocal microscope equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Co-staining with organelle-specific dyes (e.g., LysoTracker for lysosomes) can be performed to determine the intracellular trafficking pathway.
Signaling Pathway for Cellular Uptake and Trafficking
Stability Assessment
The stability of the this compound delivery system is crucial for its shelf-life and in vivo performance.
Protocol: Physical Stability Assessment
-
Store the nanoparticle formulation at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At various time points, measure the particle size, PDI, and zeta potential using DLS.
-
Monitor for any signs of aggregation or precipitation.
Protocol: Peptide Integrity Assessment
-
After storage under different conditions, extract the encapsulated this compound from the nanoparticles.
-
Analyze the integrity of the dipeptide using HPLC or mass spectrometry to detect any degradation products.
| Delivery System Component | Role in Stability | Potential Issues | Reference |
| L-leucine (as excipient) | Can act as a dispersibility enhancer in spray-dried powders | Can form crystalline fibers on storage, though this may not affect physicochemical stability | [16] |
| Polymeric Nanoparticles | Protects peptide from enzymatic degradation | High stability in biological fluids | [3] |
| Liposomes | Protects encapsulated peptide | Can be susceptible to fusion and leakage | [17] |
Conclusion
The protocols and data presented provide a framework for the development and evaluation of this compound delivery systems. Researchers should optimize the formulation parameters and characterization methods based on the specific research objectives and intended application. The use of well-characterized delivery systems will be essential for elucidating the full therapeutic and research potential of this dipeptide.
References
- 1. This compound | C15H22N2O3 | CID 76808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanocarrier system: An emerging strategy for bioactive peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polarispeptides.com [polarispeptides.com]
- 5. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro evaluation of solid lipid nanoparticles: Ability to encapsulate, release and ensure effective protection of peptides in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying Phenylalanine-Leucine (Phe-Leu) Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the investigation of Phenylalanine-Leucine (Phe-Leu) interactions, which are crucial for understanding protein structure, function, and drug development. The methodologies outlined here are foundational for characterizing the biophysical and cellular aspects of these interactions.
Co-Immunoprecipitation (Co-IP) to Identify Phe-Leu Dependent Protein Complexes
Co-immunoprecipitation (Co-IP) is a technique used to isolate a target protein and its interacting partners from a cell lysate.[1][2] This method is invaluable for studying protein-protein interactions within a cellular context, helping to determine if proteins involving Phe-Leu motifs form stable complexes in vivo.[3][4]
Experimental Protocol
-
Cell Lysis :
-
Wash cultured cells expressing the protein of interest twice with ice-cold phosphate-buffered saline (PBS).
-
Add cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to the cells.[3] The choice of lysis buffer is critical; non-detergent, low-salt buffers are suitable for soluble proteins, while buffers with non-ionic detergents like NP-40 or Triton X-100 may be necessary for less soluble complexes.[4][5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on a rotator for 15-30 minutes at 4°C.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended) :
-
Immunoprecipitation :
-
Add a specific antibody against the target protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the protein of interest.[4]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complex.[1][5]
-
-
Washing :
-
Elution :
-
Elute the protein complex from the beads by adding an elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer).
-
Incubate at room temperature or heat to 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis :
-
Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.[1]
-
Data Presentation
| Bait Protein | Identified Interacting Protein | Method of Detection | Relative Abundance (Arbitrary Units) |
| Protein-X (with Phe-Leu motif) | Protein-Y | Western Blot | 1.00 |
| Protein-X (mutated Phe-Leu) | Protein-Y | Western Blot | 0.25 |
| IgG Control | Protein-Y | Western Blot | Not Detected |
Experimental Workflow
Co-Immunoprecipitation Workflow
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[6][7][8] It is highly effective for quantifying the binding between a peptide containing a Phe-Leu motif and a target protein.
Experimental Protocol
-
Chip Preparation and Ligand Immobilization :
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip.
-
Immobilize one of the binding partners (the "ligand," e.g., the protein) onto the chip surface using amine coupling.[9] A reference flow cell should be prepared for background subtraction.[9]
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Injection and Binding Analysis :
-
Prepare a series of dilutions of the other binding partner (the "analyte," e.g., the Phe-Leu containing peptide) in a suitable running buffer (e.g., HBS-EP+).[6]
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time, which is proportional to the mass bound to the surface.[7]
-
The experiment consists of an association phase (analyte injection) and a dissociation phase (buffer flow).
-
-
Regeneration :
-
After each binding cycle, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis :
-
Subtract the reference cell signal from the active cell signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
| Ligand | Analyte | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |
| Protein-X | Phe-Leu Peptide | 1.5 x 10⁵ | 2.0 x 10⁻³ | 1.3 x 10⁻⁸ |
| Protein-X | Ala-Ala Peptide | 3.2 x 10³ | 5.1 x 10⁻² | 1.6 x 10⁻⁵ |
Experimental Workflow
Surface Plasmon Resonance Workflow
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10]
Experimental Protocol
-
Sample Preparation :
-
ITC Experiment Setup :
-
Load the protein solution (macromolecule) into the sample cell of the calorimeter.
-
Load the peptide solution (ligand) into the injection syringe.[12] A common starting point is to have the ligand concentration in the syringe be 10-20 times that of the macromolecule in the cell.[6][11]
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.[11]
-
-
Titration :
-
Perform a series of small, precise injections of the ligand into the sample cell.[6]
-
The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[10] Each injection produces a heat pulse that is integrated to determine the heat change.
-
-
Data Analysis :
-
Plot the heat change per injection against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Data Presentation
| Macromolecule | Ligand | Stoichiometry (n) | KD (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Protein-X | Phe-Leu Peptide | 1.05 | 15.2 | -8.5 | 1.8 |
| Protein-X | Control Peptide | 0.98 | 250.6 | -2.1 | -4.5 |
Experimental Workflow
Isothermal Titration Calorimetry Workflow
Förster Resonance Energy Transfer (FRET) for In-Cell Interaction Studies
Förster Resonance Energy Transfer (FRET) is a technique to study protein interactions in living cells by measuring energy transfer between two fluorescent proteins (a donor and an acceptor).[13][14] FRET occurs when the donor and acceptor are in close proximity (typically within 10 nm).[15]
Experimental Protocol
-
Construct Preparation and Cell Transfection :
-
Create fusion constructs of the proteins of interest with a FRET donor (e.g., GFP) and an acceptor (e.g., mCherry) fluorophore.
-
Transfect mammalian cells with the expression vectors.[14]
-
-
Live-Cell Imaging :
-
Culture the transfected cells on a suitable imaging dish.
-
Use a confocal laser scanning microscope to acquire images.
-
Acquire images in three channels:
-
Donor channel (donor excitation, donor emission).
-
Acceptor channel (acceptor excitation, acceptor emission).
-
FRET channel (donor excitation, acceptor emission).[14]
-
-
-
FRET Quantification :
-
Correct for spectral bleed-through (crosstalk) from the donor and acceptor fluorophores.[13] This can be done by imaging cells expressing only the donor or only the acceptor.[14]
-
Quantify FRET efficiency using methods like sensitized emission or acceptor photobleaching.[13][15] The sensitized emission method quantifies FRET by measuring the increase in acceptor emission upon energy transfer from the donor.[13]
-
-
Data Analysis :
-
Calculate a normalized FRET index for different cellular regions or experimental conditions.
-
Compare the FRET efficiency between cells co-expressing the interacting partners and control cells.
-
Data Presentation
| Expressed Proteins | Cellular Compartment | Mean FRET Efficiency (%) | Standard Deviation |
| ProteinX-GFP + ProteinY-mCherry | Nucleus | 18.5 | 3.2 |
| ProteinX(mut)-GFP + ProteinY-mCherry | Nucleus | 4.1 | 1.5 |
| ProteinX-GFP only | Nucleus | 1.2 | 0.8 |
Experimental Workflow
FRET Experimental Workflow
Signaling Pathways Involving Amino Acid Sensing
While direct signaling pathways initiated by a specific Phe-Leu interaction are not well-defined, cells possess sophisticated mechanisms to sense amino acid availability, which in turn regulate crucial cellular processes like growth and metabolism. The SPS (Ssy1-Ptr3-Ssy5) sensor system in yeast is a well-studied example of an extracellular amino acid sensing pathway.[16]
Generalized Amino Acid Sensing Pathway
Extracellular amino acids, including Phenylalanine and Leucine, can be recognized by membrane sensors.[16] This recognition often triggers a signaling cascade that can lead to the activation of transcription factors.[16] These transcription factors then move into the nucleus and regulate the expression of genes, such as those encoding amino acid permeases, to modulate amino acid uptake.[16]
Generalized Amino Acid Sensing Pathway
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. affiniteinstruments.com [affiniteinstruments.com]
- 9. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 15. pnas.org [pnas.org]
- 16. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanyl-L-leucine in Drug Delivery Research
Disclaimer: The following application notes and protocols are based on established principles of dipeptide-based drug delivery systems. Direct experimental data for the unmodified L-Phenylalanyl-L-leucine dipeptide in drug delivery applications is limited in publicly available scientific literature. Therefore, the presented protocols and data are adapted from research on closely related dipeptide systems and should be considered as a starting point for experimental design and optimization.
Introduction
This compound is a dipeptide composed of the amino acids L-phenylalanine and L-leucine. In recent years, self-assembling peptides have garnered significant interest as building blocks for novel drug delivery systems due to their biocompatibility, biodegradability, and the ability to form various nanostructures such as nanoparticles and hydrogels. The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenylalanine residues. These interactions can lead to the formation of ordered nanostructures capable of encapsulating therapeutic agents for controlled release.
The aromatic-aliphatic nature of this compound makes it a candidate for forming such self-assembled structures. However, research indicates that its self-assembling propensity may be less pronounced compared to its retro-sequence (Leucine-Phenylalanine) or its cyclic form.[1][2] Consequently, modifications or specific formulation strategies might be necessary to induce stable nanostructure formation for effective drug delivery.
This document provides an overview of potential applications and adapted experimental protocols for utilizing this compound in drug delivery research, focusing on the formulation of nanoparticles and hydrogels.
Applications in Drug Delivery
Dipeptide-based drug delivery systems, including those potentially formed from this compound, offer several advantages:
-
Biocompatibility and Biodegradability: Composed of naturally occurring amino acids, these systems are expected to have low toxicity and be readily metabolized by the body.
-
Targeted Delivery: The peptide backbone can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.
-
Controlled Release: The nanostructure can be designed to release the encapsulated drug in response to specific stimuli, such as pH or enzymes.
-
Versatility: Dipeptides can be formulated into various delivery vehicles, including nanoparticles for systemic administration and hydrogels for localized delivery.
Data Presentation: Representative Characteristics of Dipeptide-Based Drug Delivery Systems
The following tables present representative quantitative data from studies on analogous dipeptide systems. This data is intended to provide a general understanding of the expected characteristics of this compound-based systems.
Table 1: Representative Characteristics of Dipeptide-Based Nanoparticles
| Parameter | Representative Value | Drug | Dipeptide System |
| Particle Size (nm) | 100 - 300 | Doxorubicin | Fmoc-Trp(Boc)-OH |
| Zeta Potential (mV) | -20 to +30 | Not specified | Various dipeptides |
| Drug Loading Capacity (%) | 5 - 15 | Doxorubicin | Fmoc-Trp(Boc)-OH |
| Encapsulation Efficiency (%) | 50 - 80 | Doxorubicin | Fmoc-Trp(Boc)-OH |
Data adapted from studies on modified dipeptides for illustrative purposes.
Table 2: Representative Characteristics of Dipeptide-Based Hydrogels
| Parameter | Representative Value | Drug | Dipeptide System |
| Gelation Time | Minutes to hours | Not applicable | Fmoc-Phe-Phe |
| Mechanical Strength (G') | 1 - 10 kPa | Not applicable | Fmoc-Phe-Phe |
| Drug Release Time | Hours to days | Doxorubicin | Fmoc-Phe-Phe |
Data adapted from studies on modified dipeptides for illustrative purposes.
Experimental Protocols
The following are adapted protocols for the preparation and characterization of this compound-based nanoparticles and hydrogels for drug delivery applications.
Protocol 1: Preparation of this compound Nanoparticles by Self-Assembly
This protocol is adapted from methods used for other self-assembling dipeptides.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Dialysis membrane (MWCO appropriate for the drug)
-
Deionized water
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dissolve the drug in deionized water or a suitable buffer to create a stock solution.
-
-
Nanoparticle Formation:
-
Slowly add the this compound stock solution to a vigorously stirring aqueous solution (e.g., PBS pH 7.4). The final concentration of the dipeptide should be in the range of 0.1 - 1.0 mg/mL.
-
For drug-loaded nanoparticles, the drug solution can be added to the aqueous phase before the addition of the dipeptide solution, or co-injected with the dipeptide solution.
-
-
Self-Assembly and Equilibration:
-
Allow the solution to stir for 1-2 hours at room temperature to facilitate self-assembly into nanoparticles.
-
-
Purification:
-
To remove the organic solvent and unencapsulated drug, dialyze the nanoparticle suspension against PBS (pH 7.4) or deionized water for 24-48 hours using an appropriate MWCO dialysis membrane. Change the dialysis buffer every 4-6 hours.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.
-
Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
Protocol 2: Preparation of this compound Hydrogel for Localized Drug Delivery
This protocol is adapted from methods for forming hydrogels from other short peptides.
Materials:
-
This compound
-
Deionized water or buffer (e.g., Tris-HCl, pH 7.4)
-
Drug to be encapsulated
-
pH adjusting solution (e.g., 0.1 M NaOH or HCl)
Procedure:
-
Dipeptide Solution Preparation:
-
Disperse this compound powder in deionized water or buffer at the desired concentration (e.g., 1-5% w/v).
-
-
pH-Triggered Gelation:
-
Adjust the pH of the dipeptide suspension using the pH adjusting solution until the dipeptide dissolves and a hydrogel is formed. The optimal pH for gelation will need to be determined experimentally.
-
For drug-loaded hydrogels, the drug can be dissolved in the aqueous phase before pH adjustment.
-
-
Characterization:
-
Gelation Test: Invert the vial to confirm the formation of a stable hydrogel.
-
Rheology: Characterize the mechanical properties of the hydrogel (storage modulus G' and loss modulus G'') using a rheometer.
-
Morphology: Analyze the microstructure of the hydrogel using SEM.
-
In Vitro Drug Release:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag or a release chamber.
-
Immerse the bag/chamber in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots to determine the cumulative drug release profile.
-
-
Visualizations
Self-Assembly of this compound Nanoparticles
Caption: Self-assembly of dipeptide nanoparticles.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Nanoparticle formulation workflow.
Proposed Drug Release Mechanism from a Dipeptide Hydrogel
Caption: Drug release from a dipeptide hydrogel.
References
Troubleshooting & Optimization
L-Phenylalanyl-L-leucine solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with L-Phenylalanyl-L-leucine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a dipeptide composed of L-phenylalanine and L-leucine. Both of these precursor amino acids contain hydrophobic side chains (a benzyl (B1604629) group in phenylalanine and an isobutyl group in leucine), which can limit the dipeptide's solubility in water.[1][2] This poor solubility can pose challenges in various experimental settings, including in vitro assays and formulation development, potentially leading to precipitation and inaccurate results.
Q2: What are the primary factors that influence the solubility of this compound?
A2: The solubility of peptides like this compound is governed by several factors:
-
pH: Peptides are least soluble at their isoelectric point (pI), where they have no net charge. Adjusting the pH away from the pI can increase solubility.[1]
-
Temperature: Generally, solubility increases with temperature; however, excessive heat can cause degradation.[1][3]
-
Solvent: The choice of solvent is critical. While aqueous buffers are often desired, organic co-solvents may be necessary.[4]
-
Ionic Strength: The presence and concentration of salts can either increase ("salting-in") or decrease ("salting-out") peptide solubility.[1][5][6]
-
Peptide Concentration: Higher concentrations are more prone to aggregation and precipitation.[7]
Q3: My this compound is not dissolving in water. What should I do?
A3: Due to its hydrophobic nature, dissolving this compound directly in water can be difficult. It is recommended to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO before adding it to your aqueous buffer.[2][4][8] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Can I heat the solution to improve solubility?
A4: Yes, gentle warming (e.g., up to 40°C) can help dissolve the peptide.[4] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation. For this compound, a supplier suggests warming and heating to 80°C in DMSO for solubilization.[8][9]
Q5: How should I store this compound solutions?
A5: For long-term storage, it is best to store stock solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8] One supplier suggests that in-solvent storage is viable for up to 6 months at -80°C and 1 month at -20°C.[8]
Troubleshooting Guide
Issue 1: The peptide has precipitated out of my aqueous buffer after adding it from a DMSO stock.
-
Possible Cause: The final concentration of the peptide in the aqueous buffer is above its solubility limit, or the final percentage of DMSO is too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the final peptide concentration: Try preparing a more dilute solution.
-
Increase the co-solvent concentration: If your experiment allows, slightly increase the final percentage of DMSO.
-
Optimize the buffer pH: Adjust the pH of your aqueous buffer to be further from the peptide's isoelectric point.[1]
-
Use a different co-solvent: Consider other organic solvents like DMF or ethanol, if compatible with your assay.[2][4]
-
Issue 2: The peptide dissolves initially but then crashes out of solution over time.
-
Possible Cause: The solution is supersaturated, or the peptide is aggregating over time.
-
Troubleshooting Steps:
-
Sonication: Sonicating the solution can help break up aggregates and re-dissolve the peptide.[4]
-
Centrifugation: Before use, centrifuge your solution to pellet any undissolved peptide or aggregates.[4] Use the supernatant for your experiment.
-
Fresh Preparations: Prepare fresh solutions immediately before each experiment to minimize the effects of instability.
-
Data Presentation
Table 1: Solubility of this compound and its Constituent Amino Acids
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | DMSO | Not Specified (with ultrasonic, warming, and heat to 80°C) | 3.85 mg/mL (13.83 mM)[8][9] |
| L-Phenylalanine | Water | 25 | 26.4 mg/mL[10] |
| Water | 50 | 44.3 mg/mL[10] | |
| Water | 100 | 99.0 mg/mL[10] | |
| L-Leucine | Water | 25 | 24.26 g/L |
Note: Direct aqueous solubility data for this compound is limited. The solubility of its constituent amino acids is provided for reference.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weigh the Peptide: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is important to use newly opened DMSO as it can be hygroscopic, which can negatively impact solubility.[8][9]
-
Aid Dissolution:
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[8]
Protocol 2: A General Method to Enhance Peptide Solubility by pH Adjustment
-
Determine Peptide Charge: this compound is a neutral peptide.
-
Initial Dissolution Attempt: Try to dissolve a small amount of the peptide in deionized water.
-
Acidic pH Adjustment (for basic peptides): If the peptide were basic, one would add a small amount of dilute acetic acid or HCl to lower the pH.
-
Basic pH Adjustment (for acidic peptides): If the peptide were acidic, one would add a small amount of dilute ammonium (B1175870) hydroxide (B78521) or NaOH to raise the pH.
-
For Neutral Peptides like this compound: Since this peptide is neutral and hydrophobic, pH adjustment may have a limited effect. The primary strategy remains the use of organic co-solvents. However, slight adjustments to the pH of the final aqueous buffer (e.g., pH 7.4 to 8.0) may still offer a marginal improvement in some cases.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Key factors influencing this compound solubility.
References
- 1. reta-peptide.com [reta-peptide.com]
- 2. bachem.com [bachem.com]
- 3. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis Yield of L-Phenylalanyl-L-leucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of the dipeptide L-Phenylalanyl-L-leucine. Our aim is to help you optimize your synthesis yield and purity through detailed experimental protocols, data-driven insights, and clear visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental steps for synthesizing this compound?
The synthesis of this compound, like other dipeptides, involves a controlled series of reactions to form a specific amide bond between the two amino acids. The fundamental steps are:
-
Protection of Functional Groups: To ensure the correct peptide bond forms, the amino group of L-phenylalanine and the carboxyl group of L-leucine must be protected to prevent unwanted side reactions.[1][2][3]
-
Activation and Coupling: The exposed carboxyl group of the protected L-phenylalanine is activated using a coupling reagent. This makes it highly reactive towards the free amino group of the protected L-leucine, facilitating the formation of the peptide bond.[4]
-
Deprotection: Once the dipeptide is formed, the protecting groups are removed to yield the final this compound.[1][5]
-
Purification: The crude product is then purified to remove any unreacted starting materials, byproducts, and reagents.[6]
Q2: Which protecting groups are recommended for the synthesis of this compound?
The choice of protecting groups is crucial for a successful synthesis. An ideal protecting group is easy to introduce, stable during the coupling reaction, and can be removed with high yield without affecting the newly formed peptide bond.[5][7]
| Functional Group | Amino Acid | Recommended Protecting Groups | Removal Conditions |
| α-Amino Group | L-Phenylalanine | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., Trifluoroacetic acid - TFA)[1][2] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Mild base (e.g., 20% piperidine (B6355638) in DMF)[1][2] | ||
| α-Carboxyl Group | L-Leucine | Methyl ester (-OMe) | Saponification (e.g., NaOH) |
| Benzyl ester (-OBzl) | Hydrogenolysis (e.g., H₂, Pd/C) |
Q3: What are the most common coupling reagents for dipeptide synthesis, and how do they compare?
Coupling reagents activate the carboxylic acid group of the N-protected amino acid to facilitate peptide bond formation.[4] The choice of reagent can significantly impact reaction time, yield, and the degree of racemization.
| Coupling Reagent | Class | Advantages | Disadvantages |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide (B86325) | Inexpensive and effective.[4][8] | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove. Can cause racemization.[8] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Water-soluble, and its urea (B33335) byproduct is also water-soluble, simplifying purification.[4][8] | Can still lead to some racemization. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Phosphonium Salt | High coupling efficiency, fast reaction times, and reduced racemization, especially with additives like HOBt. | More expensive than carbodiimides. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) | Aminium/Uronium Salt | Very high coupling efficiency, even for sterically hindered amino acids. Low racemization.[9] | Higher cost. |
Troubleshooting Guide
Problem: Low Synthesis Yield
Low yield is a common issue in peptide synthesis. The following sections break down potential causes and provide targeted solutions.
Possible Cause 1: Inefficient Coupling Reaction
An incomplete coupling reaction is a primary reason for low yield.
Solutions:
-
Optimize Coupling Reagent and Additives: For sterically hindered couplings, consider using more powerful reagents like HATU or PyBOP.[9] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can improve coupling efficiency and suppress racemization.[8]
-
Adjust Reaction Time and Temperature: While most coupling reactions are rapid, extending the reaction time or slightly increasing the temperature can sometimes improve yields. However, be cautious as prolonged times and higher temperatures can also increase the risk of side reactions.[10]
-
Monitor the Reaction: Use a technique like thin-layer chromatography (TLC) to monitor the disappearance of the starting amino acid.
Experimental Protocol: Optimizing Coupling with Different Reagents
-
Setup: In three separate reaction vessels, dissolve N-Boc-L-phenylalanine (1.0 eq) and L-leucine methyl ester (1.0 eq) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Reagent Addition:
-
Vessel 1: Add DCC (1.1 eq) and HOBt (1.0 eq).
-
Vessel 2: Add EDC (1.1 eq) and HOBt (1.0 eq).
-
Vessel 3: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
-
Reaction: Stir all reactions at room temperature and monitor by TLC.
-
Analysis: After completion, quench the reactions, perform an aqueous workup, and purify the crude product by flash chromatography. Compare the isolated yields.
Possible Cause 2: Suboptimal Reaction Conditions
Factors such as solvent, temperature, and pH can significantly influence the reaction outcome.
Solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents to prevent unwanted hydrolysis of activated esters. DMF and DCM are common choices.
-
Temperature Control: Maintain the recommended temperature for each step. For instance, carbodiimide reactions are often initiated at 0°C to minimize side reactions before being allowed to warm to room temperature.
Possible Cause 3: Loss of Product During Workup and Purification
Significant amounts of the dipeptide can be lost during the extraction and purification phases.
Solutions:
-
Optimize Extraction: Ensure the pH of the aqueous phase is adjusted correctly during extractions to minimize the solubility of the peptide in the aqueous layer.
-
Refine Purification Technique: High-performance liquid chromatography (HPLC) is a highly effective method for purifying peptides.[6] For flash chromatography, careful selection of the solvent system is critical to achieve good separation.
Workflow for Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis of this compound.
Problem: Presence of Impurities in the Final Product
The purity of the final dipeptide is critical for its intended application.
Possible Cause 1: Racemization
Racemization is the conversion of an L-amino acid to a mixture of L and D isomers, which can be difficult to separate.
Solutions:
-
Choice of Coupling Reagent: Uronium/aminium reagents like HATU and HCTU generally lead to less racemization than carbodiimides.[9]
-
Use of Additives: Additives such as HOBt or Oxyma Pure® can suppress racemization when used with coupling reagents.[8]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) instead of triethylamine (B128534) (TEA).
Logical Relationship of Factors Affecting Racemization
Caption: Key factors that can influence the extent of racemization during peptide synthesis.
Possible Cause 2: Incomplete Deprotection
Residual protecting groups will result in a final product with incorrect molecular weight and properties.
Solutions:
-
Ensure Sufficient Reaction Time: Allow the deprotection reaction to proceed to completion. Monitor the reaction by TLC or LC-MS.
-
Use Fresh Reagents: Deprotection reagents can degrade over time. For example, the TFA used for Boc removal should be fresh.
Possible Cause 3: Side Reactions from Coupling Reagents
Some coupling reagents can lead to the formation of byproducts that are difficult to separate from the desired dipeptide.
Solutions:
-
Avoid Excess Reagents: Use the recommended stoichiometry for the coupling reagent. A slight excess (1.1-1.2 eq) is often sufficient.
-
Purification: Employ a high-resolution purification method like reversed-phase HPLC to separate the target peptide from closely related impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. How to Optimize Peptide Yield and Purity [peptiorigin.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. the-tetras.com [the-tetras.com]
Stability of L-Phenylalanyl-L-leucine in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the dipeptide L-Phenylalanyl-L-leucine under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The main degradation pathway for this compound is the hydrolysis of the amide bond connecting the phenylalanine and leucine (B10760876) residues. This reaction yields L-phenylalanine and L-leucine as degradation products. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: Under what pH conditions is this compound most stable?
A2: Generally, dipeptides like this compound exhibit maximal stability in the neutral pH range (approximately pH 4-8). In highly acidic or alkaline conditions, the hydrolysis of the peptide bond is catalyzed, leading to faster degradation.
Q3: What are the expected degradation products of this compound?
A3: The expected degradation products from the hydrolysis of the amide bond are the individual amino acids, L-phenylalanine and L-leucine.
Q4: Can the degradation of this compound be monitored?
A4: Yes, the degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate and quantify the intact this compound from its degradation products, allowing for the determination of its stability over time.
Q5: Are there any specific storage recommendations for this compound solutions?
A5: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures, such as -20°C or -80°C, and to prepare fresh solutions for experiments whenever possible.[1] If solutions are to be used over a period, they should be stored at 2-8°C and their stability should be monitored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly rapid degradation of this compound in the neutral pH range. | Contamination of the buffer or glassware with enzymes (proteases) or microorganisms. | - Use sterile, high-purity water and buffer components.- Autoclave or sterile-filter all buffers.- Ensure all glassware is thoroughly cleaned and depyrogenated. |
| Poor peak shape or tailing for this compound in HPLC analysis. | Suboptimal chromatographic conditions. | - Optimize Mobile Phase: Adjust the organic solvent (e.g., acetonitrile (B52724), methanol) percentage. The pH of the mobile phase can also affect peak shape; experiment with a pH around the pKa of the terminal carboxyl and amino groups.- Column Choice: Use a suitable reversed-phase column (e.g., C18 or C8). |
| Inconsistent stability results between experimental repeats. | - Inaccurate pH measurement of buffers.- Temperature fluctuations during the experiment.- Inconsistent sample preparation. | - Calibrate the pH meter before preparing each buffer.- Use a calibrated, temperature-controlled incubator or water bath.- Follow a standardized protocol for sample preparation and dilution. |
| Appearance of unexpected peaks in the HPLC chromatogram. | - Impurities in the starting material.- Degradation products from other components in the formulation.- Interaction with buffer components. | - Analyze the starting material for purity before initiating the stability study.- Run stability studies on the vehicle/formulation without the dipeptide to identify any interfering peaks.- If buffer interaction is suspected, test stability in a different buffer system. |
Quantitative Data Summary
The following table summarizes representative stability data for this compound at 37°C in various pH buffers. Please note that these are illustrative values and actual degradation rates may vary based on specific experimental conditions such as buffer composition and ionic strength.
| pH | Buffer System | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 2.0 | 0.1 M HCl | 0.231 | 3.0 |
| 4.0 | 0.1 M Acetate | 0.046 | 15.1 |
| 7.0 | 0.1 M Phosphate | 0.023 | 30.1 |
| 9.0 | 0.1 M Borate | 0.069 | 10.0 |
| 12.0 | 0.1 M NaOH | 0.462 | 1.5 |
Experimental Protocol: pH Stability Study of this compound
This protocol outlines a method to assess the stability of this compound across a range of pH values using HPLC.
1. Materials and Reagents:
-
This compound (purity >98%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium acetate
-
Monosodium phosphate
-
Disodium phosphate
-
Boric acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.22 µm syringe filters
2. Preparation of Buffers (0.1 M):
-
pH 2.0: 0.1 M HCl
-
pH 4.0: Acetate buffer
-
pH 7.0: Phosphate buffer
-
pH 9.0: Borate buffer
-
pH 12.0: 0.1 M NaOH
Adjust the pH of each buffer solution accurately using a calibrated pH meter.
3. Preparation of this compound Stock Solution:
Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
4. Sample Preparation for Stability Study:
For each pH condition, add a known volume of the this compound stock solution to a volumetric flask and dilute with the respective buffer to a final concentration of 0.1 mg/mL.
5. Incubation:
Transfer aliquots of each sample into tightly sealed vials and place them in a temperature-controlled incubator at 37°C.
6. Sample Analysis (HPLC):
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial. Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
7. Data Analysis:
Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration of this compound versus time. The apparent first-order degradation rate constant (k) is the negative of the slope of this line. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for the pH stability study of this compound.
Caption: Hydrolysis degradation pathway of this compound.
References
Technical Support Center: L-Phenylalanyl-L-leucine Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Phenylalanyl-L-leucine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my experiments?
A1: The degradation of this compound is primarily caused by chemical and enzymatic hydrolysis of its internal peptide bond. Key factors that accelerate this degradation include suboptimal pH (either too acidic or too basic), elevated temperatures, and the presence of proteolytic enzymes.[1][2][3][4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in its lyophilized (solid) form in a desiccator at -20°C or -80°C.[5] For solutions, it is recommended to prepare aliquots of single-use quantities to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.
Q3: At what pH is this compound most stable?
A3: Peptide bonds are generally most stable in the neutral pH range (approximately pH 4-8).[2][6] Both acidic and basic conditions catalyze the hydrolysis of the peptide bond. For experimental work, maintaining a pH between 5 and 7 is advisable to minimize chemical degradation.
Q4: Can this compound degrade in my cell culture medium?
A4: Yes, this compound can be degraded in cell culture media. This is primarily due to the presence of peptidases and proteases secreted by the cells or present in serum supplements.[7][8]
Q5: What are the degradation products of this compound?
A5: The primary degradation products of this compound are its constituent amino acids, L-phenylalanine and L-leucine, resulting from the cleavage of the peptide bond.
Troubleshooting Guides
Issue 1: I am observing a lower than expected concentration of this compound in my samples.
| Possible Cause | Troubleshooting Steps |
| Chemical Hydrolysis | - Verify the pH of your solution. Adjust to a neutral pH (5-7) if necessary. - Avoid high temperatures during your experiment. If heating is required, minimize the duration. |
| Enzymatic Degradation | - If working with cell cultures or biological extracts, consider using protease inhibitors. - For cell culture experiments, using a serum-free medium, if possible, can reduce the concentration of exogenous proteases. |
| Improper Storage | - Review your storage procedures. Ensure lyophilized powder is kept desiccated and frozen. - Ensure solutions are aliquoted and that freeze-thaw cycles are minimized. |
| Oxidation | While less likely for this dipeptide, if your solution contains strong oxidizing agents, this could be a factor. Consider degassing your solvents. |
Issue 2: My experimental results are inconsistent when using this compound.
| Possible Cause | Troubleshooting Steps |
| Variable Degradation | - Standardize the preparation and handling of this compound solutions across all experiments. - Prepare fresh solutions for each experiment to ensure consistent starting concentrations. |
| Solution Inhomogeneity | - Ensure the lyophilized powder is fully dissolved before use. Sonication may aid in dissolving the peptide. |
| Contamination | - Use sterile techniques and solutions to prevent microbial growth, which can introduce proteases. |
Quantitative Data
Table 1: Estimated Hydrolysis Rate Constants of Structurally Similar Dipeptides in 2N HCl
Data extrapolated from studies on L-leucyl-L-leucine and L-phenylalanyl-L-phenylalanine and should be used as an estimation for this compound.
| Temperature (°C) | Estimated k (s⁻¹) for L-leucyl-L-leucine | Estimated k (s⁻¹) for L-phenylalanyl-L-phenylalanine |
| 55 | 1.0 x 10⁻⁶ | 1.2 x 10⁻⁶ |
| 75 | 8.0 x 10⁻⁶ | 9.5 x 10⁻⁶ |
| 94 | 4.5 x 10⁻⁵ | 5.3 x 10⁻⁵ |
Table 2: General pH Influence on Peptide Bond Hydrolysis
| pH Range | Relative Rate of Hydrolysis | Predominant Mechanism |
| < 3 | High | Acid-catalyzed |
| 4 - 8 | Low (Most Stable) | Water-mediated |
| > 9 | High | Base-catalyzed |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by RP-HPLC
Objective: To determine the stability of this compound under specific experimental conditions (e.g., pH, temperature) and identify its primary degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as sterile water or a buffer with a neutral pH.
-
Stress Conditions:
-
pH: Aliquot the stock solution into separate vials and adjust the pH to various levels (e.g., pH 2, 5, 7, 9, 12) using HCl or NaOH.
-
Temperature: Incubate the pH-adjusted samples at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Quenching: Immediately stop any further degradation by adding a quenching solution (e.g., an equal volume of 1% trifluoroacetic acid) or by freezing at -80°C.
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the peak area of this compound and any new peaks corresponding to L-phenylalanine and L-leucine at each time point. Calculate the percentage of remaining this compound to determine the degradation rate.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected degradation.
References
- 1. Peptide kinetics. Part 7.—Acid-catalyzed hydrolysis of glycyl-L-leucyl-L-leucine, L-leucyl-L-leucine, glycyl-L-phenylalanyl-L-phenylalanine and L-phenylalanyl-L-phenylalanine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Phenylalanyl-L-leucine Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the dipeptide L-Phenylalanyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a dipeptide composed of two amino acids: L-phenylalanine and L-leucine. Both of these amino acids have hydrophobic side chains.[1][2] This inherent hydrophobicity is a primary reason for the dipeptide's tendency to aggregate in aqueous solutions, as the hydrophobic regions of the molecules self-associate to minimize contact with water.[1] The formation of intermolecular β-sheet structures can also facilitate this aggregation process.[1][3]
Q2: My this compound solution is cloudy. What does this indicate?
A2: A cloudy or precipitated solution is a common sign of peptide aggregation.[1] This can occur due to a variety of factors including high concentration, suboptimal pH, temperature fluctuations, and the ionic strength of the solvent.[1][4]
Q3: How should I store my this compound stock solutions to minimize aggregation?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[5] It is also advisable to aliquot the solution after preparation to prevent product inactivation from repeated freeze-thaw cycles.[5]
Q4: What are the main factors that influence the aggregation of this compound?
A4: Both intrinsic properties of the peptide and extrinsic environmental factors can influence aggregation.
-
Intrinsic Factors:
-
Amino Acid Sequence: The presence of hydrophobic residues like phenylalanine and leucine (B10760876) is a major driver of aggregation.[1]
-
Secondary Structure: The propensity to form β-sheet structures can lead to the formation of ordered aggregates.[1][3]
-
Net Charge: At a pH near the peptide's isoelectric point (pI), the net charge is close to zero, which minimizes electrostatic repulsion and increases the likelihood of aggregation.[1]
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations increase the chances of intermolecular interactions, promoting aggregation.[1][6][7]
-
pH: The pH of the solution affects the ionization of the peptide's terminal groups, influencing its net charge and solubility.[1][4]
-
Temperature: Elevated temperatures can sometimes increase aggregation by promoting conformational changes that expose hydrophobic regions.[1]
-
Ionic Strength: Salts can either shield electrostatic repulsions, which can promote aggregation, or stabilize the peptide's native conformation.[1][7]
-
Mechanical Stress: Agitation, such as stirring or shaking, can introduce energy that may induce aggregation.[1]
-
Troubleshooting Guides
Issue 1: this compound fails to dissolve or precipitates upon dissolution.
This is a common issue, particularly in aqueous buffers. The following steps can help improve solubility and prevent immediate aggregation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Recommended Actions:
-
Use of an Organic Co-Solvent:
-
First, attempt to dissolve the dipeptide in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[1][5]
-
Once dissolved, slowly add the aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the desired final concentration.[1] A final DMSO concentration of 3.85 mg/mL has been reported to be effective, though warming to 80°C and sonication may be necessary.[5]
-
-
pH Adjustment:
-
Ensure the pH of your aqueous buffer is at least 1-2 units away from the isoelectric point (pI) of this compound. For a dipeptide with a non-ionizable side chain, the pI is the average of the pKa of the N-terminus and the C-terminus.
-
For basic peptides, a lower pH increases the net positive charge, enhancing solubility. For acidic peptides, a higher pH increases the net negative charge.[1]
-
-
Incorporate Excipients:
-
Consider the addition of stabilizing excipients to your formulation. These can include sugars (like trehalose (B1683222) or mannitol), polyols, or non-ionic surfactants (e.g., Polysorbate 20 or 80).[4][8] These agents can help prevent aggregation by creating a more hydrophilic environment and reducing interfacial tension.[9]
-
Issue 2: The peptide solution becomes cloudy or forms a precipitate over time.
This indicates delayed aggregation. The following table summarizes factors and potential solutions.
| Factor | Troubleshooting Recommendation |
| Concentration | Reduce the working concentration of the peptide if experimentally feasible.[1] |
| pH | Re-evaluate the pH of the buffer to ensure it is sufficiently far from the peptide's pI.[1] |
| Temperature | Store the solution at a lower temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).[5] Avoid repeated freeze-thaw cycles.[1] |
| Ionic Strength | Optimize the salt concentration. Depending on the peptide, either increasing or decreasing ionic strength can improve stability.[1][9] |
| Excipients | Add stabilizing excipients such as non-ionic surfactants (e.g., 0.05% Tween 20) or sugars.[4][9] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Initial Dissolution: Weigh the desired amount of this compound powder. Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved.[1]
-
Addition of Aqueous Buffer: Slowly add your desired aqueous buffer to the peptide-DMSO solution in a dropwise manner while continuously vortexing. This helps to prevent the peptide from precipitating out of solution.[1]
-
Final Clarification: Centrifuge the final solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[1]
-
Storage: Carefully transfer the supernatant to a new, sterile tube. Aliquot into smaller volumes for single-use to avoid freeze-thaw cycles and store at -80°C.[5]
Protocol 2: Monitoring Aggregation with Analytical Techniques
Several techniques can be employed to detect and quantify peptide aggregation.
Workflow for Aggregation Analysis
Caption: Common analytical techniques for monitoring peptide aggregation.
-
Size Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.[10][11]
-
Methodology:
-
Equilibrate an appropriate SEC column with your mobile phase (the buffer in which the peptide is dissolved).
-
Inject a filtered sample of your peptide solution.
-
Monitor the eluent using a UV detector (typically at 280 nm).
-
The presence of peaks at earlier retention times than the main peptide peak indicates the presence of dimers or higher-order aggregates.[10]
-
-
-
Dynamic Light Scattering (DLS):
-
Principle: Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[12]
-
Methodology:
-
Place the peptide solution in a suitable cuvette.
-
Use a DLS instrument to measure the hydrodynamic radius of particles in the solution.
-
An increase in the average particle size over time or under stress conditions is indicative of aggregation.[12]
-
-
-
Thioflavin T (ThT) Fluorescence Assay:
-
Principle: ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.[1][7]
-
Methodology:
-
Prepare a working solution of your peptide and a ThT solution (typically 10-20 µM) in the same buffer.
-
Mix the peptide and ThT solutions in a microplate.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.
-
An increase in fluorescence indicates the formation of β-sheet aggregates.[1]
-
-
-
UV-Vis Spectroscopy (Turbidity Measurement):
Solubility Data of Constituent Amino Acids
Table 1: Solubility of L-Phenylalanine in Water
| Temperature | Solubility (g/L) |
| 0 °C | 19.8 |
| 25 °C | 29.6 |
| 50 °C | 44.3 |
| 75 °C | 66.2 |
| 100 °C | 99.0 |
| Data sourced from PubChem CID 6140[15] |
Table 2: Solubility of L-Leucine in Water
| Temperature | Solubility (g/L) |
| 20 °C | 23.7 |
| 25 °C | 24.26 |
| Data sourced from various chemical property databases. |
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Effect of β-sheet propensity on peptide aggregation | The Journal of Chemical Physics | AIP Publishing [pubs.aip.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. approcess.com [approcess.com]
- 11. biocompare.com [biocompare.com]
- 12. medium.com [medium.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of L-Phenylalanyl-L-leucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthetic L-Phenylalanyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise. These include:
-
Deletion Peptides: Leucine (B10760876) or Phenylalanine residues that were not successfully coupled, resulting in an incomplete dipeptide.
-
Truncated Peptides: In solid-phase synthesis, this refers to sequences missing the N-terminal Phenylalanine.[1]
-
Incompletely Deprotected Peptides: Peptides that retain protecting groups on the N-terminus or side chains after synthesis.
-
Diastereomeric Impurities: Racemization of either the L-Phenylalanine or L-leucine during the coupling reaction can lead to the formation of D-Phe-L-Leu, L-Phe-D-Leu, or D-Phe-D-Leu isomers. These can be difficult to separate from the desired L-L diastereomer.
-
Side-Reaction Products: Impurities can be introduced by side reactions involving the amino acid side chains or protecting groups. For instance, the bulky side chains of phenylalanine and leucine can sometimes pose challenges during synthesis.[2]
-
Reagent-Related Impurities: Residual coupling agents, scavengers (in solid-phase synthesis), and cleavage reagents (like trifluoroacetic acid - TFA) can contaminate the final product.[1]
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining the purity of peptides. A C18 column is typically used with a water/acetonitrile (B52724) gradient containing an acid modifier like TFA. The percentage of the main peptide peak relative to all other peaks at a specific wavelength (usually 210-220 nm) indicates the purity.[3]
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized dipeptide and identifying impurities. It can help in detecting deletion peptides, incompletely deprotected peptides, and other modifications.[4]
-
Amino Acid Analysis (AAA): This technique provides the relative ratio of amino acids in the sample, confirming the composition of the dipeptide. It is also the only method to determine the net peptide content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the dipeptide and to detect any structural isomers or impurities with distinct chemical shifts.
Q3: What is a reasonable expectation for the yield and purity of synthetic this compound?
A3: The expected yield and purity can vary significantly depending on the synthesis method (solution-phase vs. solid-phase), the scale of the synthesis, and the optimization of the purification protocol.
-
Crude Purity: Before purification, the crude product may have a purity ranging from 50% to 85%, depending on the efficiency of the synthesis.
-
Final Purity: After purification by RP-HPLC, a purity of >95% is commonly achieved for research applications. For more stringent applications like clinical trials, a purity of >98% is often required.[5]
-
Yield: The overall yield of the purified dipeptide can range from 30% to 70%. Factors that can lower the yield include incomplete reactions, side reactions, and losses during purification.
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol describes the synthesis of this compound in solution using N-Boc-L-phenylalanine and L-leucine methyl ester.
Materials:
-
N-Boc-L-phenylalanine
-
L-leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Lithium hydroxide (B78521) (LiOH)
Procedure:
-
Neutralization of L-leucine methyl ester hydrochloride: Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in DCM and cool to 0°C. Add TEA (1.1 eq) dropwise and stir for 30 minutes.
-
Activation of N-Boc-L-phenylalanine: In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in DCM and cool to 0°C. Add DCC (1.1 eq) and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the neutralized L-leucine methyl ester solution to the activated N-Boc-L-phenylalanine solution. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter off the DCU precipitate. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-L-Phe-L-Leu-OMe.
-
Boc Deprotection: Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.
-
Saponification: Dissolve the resulting dipeptide ester in a mixture of MeOH and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.
-
Final Isolation: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the synthesis on a solid support using Fmoc chemistry.[6][7]
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-L-Phe-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc group from leucine. Wash the resin thoroughly with DMF and DCM.
-
Coupling of L-Phenylalanine:
-
Dissolve Fmoc-L-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from phenylalanine.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Data Presentation
Table 1: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Column Temperature | 25°C |
Table 2: Comparison of Synthesis and Purification Outcomes
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Typical Crude Purity | 60-85% | 50-80% |
| Typical Final Purity | >98% | >95% |
| Typical Overall Yield | 40-70% | 30-60% |
| Key Advantages | Scalability, easier purification of intermediates | Speed, automation, simpler work-up |
| Key Disadvantages | More time-consuming, potential for racemization | Aggregation issues, difficult sequences can be problematic |
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reaction | * Solution-Phase: Ensure complete activation of the carboxylic acid. Consider using a different coupling agent (e.g., HATU). Extend the reaction time. |
| * Solid-Phase: Perform a double coupling for the phenylalanine residue.[2] Increase the equivalents of amino acid and coupling reagents. | |
| Premature Cleavage from Resin (SPPS) | * Ensure the appropriate resin and linkage are used for the synthesis conditions. |
| Aggregation of Peptide Chain (SPPS) | * Synthesize at a higher temperature (if using a microwave synthesizer). Use a more polar solvent like N-methylpyrrolidone (NMP) instead of DMF.[8] |
| Losses during Work-up/Precipitation | * Ensure the pH is correctly adjusted before extraction in solution-phase synthesis. Use a sufficient volume of cold diethyl ether for precipitation in solid-phase synthesis. |
Issue 2: Poor Purity of Crude Product (Multiple Impurity Peaks in HPLC)
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | * Solution-Phase: Ensure sufficient reaction time and appropriate reagent concentration for Boc or Z group removal. |
| * Solid-Phase: Extend the piperidine treatment time for Fmoc deprotection.[9] | |
| Racemization during Coupling | * Add a racemization suppressant like HOBt or OxymaPure to the coupling reaction.[6] Perform the coupling at a lower temperature (0°C). |
| Side Reactions | * Use appropriate scavengers in the cleavage cocktail for solid-phase synthesis to prevent modification of the amino acid side chains. |
Issue 3: Difficulty in Purifying this compound by RP-HPLC
| Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Broadening) | * this compound is quite hydrophobic. Increase the column temperature (e.g., to 40°C) to improve peak shape. Optimize the concentration of TFA in the mobile phase (0.05% to 0.1%). |
| Co-elution of Impurities with the Main Peak | * Use a shallower gradient during the elution of the main peak to improve resolution. For example, if the dipeptide elutes at 40% acetonitrile, run a gradient of 35-45% acetonitrile over a longer period. Try a different mobile phase modifier (e.g., formic acid) or a different column chemistry (e.g., C8 or Phenyl). |
| Peptide is Insoluble in the Initial Mobile Phase | * Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. Inject a more dilute solution to prevent on-column precipitation. |
| High Backpressure | * Filter the sample before injection to remove any particulate matter. Ensure the mobile phases are properly filtered and degassed. If the pressure remains high, there may be a blockage in the system that needs to be addressed systematically (checking frits, tubing, and the column). |
Visualizations
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis outcomes.
References
- 1. nestgrp.com [nestgrp.com]
- 2. biotage.com [biotage.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: L-Phenylalanyl-L-leucine Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the dipeptide L-Phenylalanyl-L-leucine in various biochemical assays. While specific documented instances of interference by this dipeptide are not widely reported, this guide extrapolates from known interference mechanisms of small molecules and peptides to provide a proactive approach to identifying and mitigating potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my assay?
A1: this compound is a dipeptide composed of the amino acids L-phenylalanine and L-leucine. It can be present in your experiments as a compound under investigation, a degradation product of a larger peptide or protein, or a contaminant in complex biological samples or synthetically derived libraries.
Q2: What are the potential mechanisms by which this compound could interfere with a biochemical assay?
A2: Based on the physicochemical properties of its constituent amino acids, this compound could potentially interfere through several mechanisms:
-
Non-specific Protein Binding: The hydrophobic residues (phenylalanine and leucine) may promote non-specific binding to assay proteins, such as enzymes or antibodies, potentially altering their conformation and activity.
-
Compound Aggregation: At higher concentrations, dipeptides can sometimes self-assemble into aggregates, which may lead to non-specific inhibition or activation of enzymes.
-
Optical Interference: The phenylalanine residue contains an aromatic ring that can absorb UV light and may exhibit intrinsic fluorescence, potentially interfering with absorbance-based or fluorescence-based assays.
-
Chelation of Metal Ions: Although less likely for this specific dipeptide, some peptides can chelate metal ions that are essential cofactors for certain enzymes, leading to apparent inhibition.
Q3: Which types of assays are most susceptible to interference from small peptides like this compound?
A3: Assays that are particularly sensitive to the mechanisms mentioned above include:
-
Fluorescence-Based Assays: Susceptible to quenching or autofluorescence from the test compound.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Prone to non-specific binding that can lead to false-positive or false-negative results.
-
Enzymatic Assays: Can be affected by non-specific inhibition or activation, or by competition for cofactors.
-
High-Throughput Screening (HTS) Assays: The high compound concentrations and complex assay formats used in HTS can increase the likelihood of observing various interference phenomena.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in an Enzymatic Assay
Symptoms:
-
You observe a dose-dependent decrease or increase in enzyme activity in the presence of this compound that is not consistent with a specific mechanism of action.
-
The inhibition/activation is observed across multiple, unrelated enzyme assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected enzyme activity.
Experimental Protocols:
-
Protocol for Assessing Compound Aggregation:
-
Prepare a dose-response curve of this compound in your standard assay buffer.
-
Prepare a second identical dose-response curve in an assay buffer containing 0.01% (v/v) Triton X-100.
-
Run both assays in parallel.
-
Interpretation: If the inhibitory effect is significantly reduced or eliminated in the presence of the detergent, compound aggregation is a likely cause of the observed activity.
-
Issue 2: High Background or Quenched Signal in a Fluorescence-Based Assay
Symptoms:
-
An unusually high fluorescence reading in wells containing only the buffer and this compound (autofluorescence).
-
A lower than expected fluorescence signal in the presence of this compound, even with a known active compound (quenching).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocols:
-
Protocol for Measuring Autofluorescence:
-
Prepare a serial dilution of this compound in the assay buffer in a microplate.
-
Include wells with buffer only as a negative control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.
-
Interpretation: A dose-dependent increase in fluorescence indicates that this compound is autofluorescent at the assay wavelengths.
-
-
Protocol for Assessing the Inner Filter Effect:
-
Perform a UV-Vis absorbance scan of this compound at the concentrations used in the assay.
-
Check for significant absorbance at the excitation and emission wavelengths of your fluorophore.
-
Interpretation: Significant absorbance at either wavelength suggests that the inner filter effect (quenching) may be occurring.
-
Quantitative Data Summary
| Interference Parameter | Assay Type | This compound Concentration | Observed Effect | Mitigation Strategy |
| IC50 Shift | Enzymatic Assay | 100 µM | IC50 of control inhibitor increases 5-fold | Add 0.01% Triton X-100 |
| Autofluorescence | Fluorescence Assay (Ex/Em: 485/520 nm) | 50 µM | 2-fold increase in background fluorescence | Pre-read plate and subtract background |
| Signal Quenching | Fluorescence Assay (Ex/Em: 355/460 nm) | 200 µM | 30% decrease in positive control signal | Reduce L-Phe-L-Leu concentration |
| False Positive Rate | ELISA | 150 µM | 15% increase in false positives | Increase stringency of wash steps |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate conceptual pathways and workflows relevant to troubleshooting assay interference.
Signaling Pathway: Potential Non-specific Inhibition
Caption: Potential non-specific inhibition by aggregation.
Experimental Workflow: Hit Confirmation and Triage
Caption: Workflow for hit confirmation and interference triage.
Technical Support Center: Optimization of L-Phenylalanyl-L-leucine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use and optimization of L-Phenylalanyl-L-leucine in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound in my cell culture medium?
A1: this compound is a dipeptide that can serve as a more stable and soluble source of L-phenylalanine and L-leucine compared to the individual amino acids. Dipeptide supplementation can help prevent the degradation of sensitive amino acids and overcome the solubility limitations of others, such as L-tyrosine.[1] This can lead to more consistent nutrient availability, improved cell viability, and enhanced protein production.[1]
Q2: How is this compound taken up and utilized by the cells?
A2: Dipeptides are typically imported into the cells where they are hydrolyzed by intracellular peptidases into their constituent amino acids, L-phenylalanine and L-leucine.[2] These amino acids then become available for cellular processes, including protein synthesis. The uptake of L-leucine and L-phenylalanine is primarily mediated by a sodium-independent transport system.
Q3: What are the expected benefits of optimizing this compound concentration?
A3: Optimizing the concentration of this compound can lead to several benefits, including:
-
Enhanced Cell Growth and Viability: A balanced supply of essential amino acids can support robust cell proliferation and maintain high viability, especially in high-density cultures.[1][3]
-
Increased Protein Titer: By providing a steady source of building blocks for protein synthesis, optimized dipeptide concentrations can improve the specific productivity (qP) and overall yield of recombinant proteins, such as monoclonal antibodies.[2][3]
-
Improved Metabolic Profile: Dipeptide supplementation can sometimes lead to a more favorable metabolic state, potentially reducing the production of waste products like lactate (B86563) and ammonia.[1]
Q4: Are there any potential negative effects of using this compound?
A4: While beneficial, non-optimized concentrations of this compound can have negative consequences. High intracellular concentrations of L-phenylalanine have been shown to inhibit cell growth and protein synthesis.[4] Similarly, an excess of L-leucine can also negatively impact cell viability. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and process.[5]
Q5: What is a good starting concentration range for my optimization experiments?
A5: Based on studies with other dipeptides, a common approach is to test a range of concentrations relative to the standard molar concentration of the individual amino acids in the basal or feed medium. A suggested starting range for this compound could be from 0.5x to 4.0x the typical concentration of L-phenylalanine or L-leucine in your culture medium.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Decreased cell viability after supplementation. | Toxicity from high dipeptide concentration: Excess intracellular L-phenylalanine or L-leucine can be cytotoxic.[4][5] | Perform a dose-response experiment to identify the optimal, non-toxic concentration range. Start with a lower concentration (e.g., 0.5x of the standard amino acid concentration) and titrate upwards. |
| No significant improvement in cell growth or protein production. | Sub-optimal dipeptide concentration: The concentration used may be too low to elicit a positive effect. | Test a higher concentration range in your dose-response study (e.g., up to 4.0x of the standard amino acid concentration).[6][7][8] |
| Cell line specificity: The response to dipeptide supplementation can be cell line-dependent. | Confirm that your cell line can efficiently uptake and hydrolyze the dipeptide. Consider testing other dipeptide combinations if the issue persists. | |
| Precipitation observed in the medium after adding this compound stock solution. | Poor solubility of the dipeptide stock: The dipeptide may not be fully dissolved in the solvent before being added to the medium. | Ensure the dipeptide is completely dissolved in the appropriate solvent (e.g., DMSO with gentle warming) before adding it to the cell culture medium.[6] Prepare fresh stock solutions for each experiment. |
| Interaction with other media components: High concentrations of other salts or components in the medium could affect dipeptide solubility. | Add the dipeptide solution to the medium slowly while stirring. Consider a buffer exchange for the dipeptide stock if solvent compatibility is a concern. |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines a general procedure for a dose-response experiment to determine the optimal concentration of this compound for a specific cell line in a fed-batch culture.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., sterile DMSO or a small volume of 1M HCl, followed by neutralization and dilution in culture medium) to create a concentrated stock solution. Ensure complete dissolution, using gentle warming if necessary.[6]
- Sterile-filter the stock solution through a 0.22 µm filter.
- Prepare several dilutions of the stock solution to be used for supplementation.
2. Cell Culture Setup:
- Seed shake flasks or a multi-well plate with your production cell line at a standard seeding density in your basal medium.
- Include a control group that receives no this compound supplementation.
- Set up triplicate cultures for each experimental condition (different dipeptide concentrations).
3. Supplementation:
- On specified days of the culture (e.g., day 3, 5, 7, or as part of a continuous feed), add the prepared this compound dilutions to the respective cultures to achieve the target final concentrations. Suggested concentrations to test could be 0.5x, 1.0x, 2.0x, and 4.0x the molar concentration of L-phenylalanine or L-leucine in your standard feed medium.[6][7][8]
4. Monitoring and Data Collection:
- Monitor the cultures daily for cell viability and viable cell density (VCD) using a cell counter.
- Collect samples at regular intervals to measure key metabolites (e.g., glucose, lactate, ammonia).
- At the end of the culture, harvest the supernatant and measure the product titer (e.g., monoclonal antibody concentration) using an appropriate method (e.g., ELISA or HPLC).
- Calculate the cell-specific productivity (qP).
5. Data Analysis:
- Plot the VCD, viability, and product titer over time for each concentration.
- Compare the key performance indicators (peak VCD, final titer, qP) across the different this compound concentrations.
- Determine the optimal concentration that results in the desired outcome (e.g., highest product titer without compromising cell viability).
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on CHO Cell Culture Performance
| L-Phe-L-Leu Concentration (relative to standard) | Peak Viable Cell Density (x10^6 cells/mL) | Viability at Harvest (%) | Final Titer (mg/L) | Specific Productivity (pg/cell/day) |
| Control (0x) | 15.2 ± 0.8 | 85 ± 3 | 1250 ± 75 | 25.1 ± 1.5 |
| 0.5x | 16.5 ± 0.7 | 88 ± 2 | 1480 ± 80 | 27.9 ± 1.8 |
| 1.0x | 18.1 ± 1.0 | 92 ± 2 | 1850 ± 100 | 31.5 ± 2.0 |
| 2.0x | 17.5 ± 0.9 | 90 ± 4 | 1750 ± 90 | 30.8 ± 1.7 |
| 4.0x | 14.8 ± 1.2 | 75 ± 5 | 1350 ± 110 | 26.3 ± 2.2 |
Note: The data in this table is illustrative and will vary depending on the cell line, process, and specific experimental conditions.
Visualizations
Signaling Pathways
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow
Caption: Workflow for optimizing L-Phe-L-Leu concentration.
Troubleshooting Logic
Caption: Troubleshooting logic for dipeptide supplementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of vitamins and amino acids on hybridoma growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Phe-Leu
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase synthesis of the dipeptide Phenylalanine-Leucine (Phe-Leu).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the solid-phase synthesis of the Phe-Leu dipeptide?
A1: The synthesis of Phe-Leu can present several challenges, primarily due to the bulky and hydrophobic nature of both amino acid residues. Key issues include:
-
Incomplete Coupling: Steric hindrance from the bulky side chains of both Phenylalanine and Leucine can impede the coupling reaction, leading to lower yields and deletion sequences.
-
Racemization: The Phenylalanine residue can be susceptible to racemization during the activation step, leading to the formation of D-Phe-L-Leu diastereomers, which can be difficult to separate from the desired L-Phe-L-Leu product.
-
Diketopiperazine (DKP) Formation: As a dipeptide, Phe-Leu is highly prone to intramolecular cyclization to form the cyclic dipeptide (cyclo-Phe-Leu) after the removal of the N-terminal protecting group of the second amino acid (Phe). This side reaction results in the cleavage of the dipeptide from the resin and a significant loss of yield.
Q2: Which coupling reagents are recommended for the Phe-Leu bond formation?
A2: For coupling the bulky Phenylalanine to Leucine, highly efficient coupling reagents are recommended. Urionium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used. HATU is often preferred for sterically hindered couplings as it can lead to faster reaction times and higher coupling efficiencies. The choice of base is also critical; a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is typically used.
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: DKP formation is a major concern at the dipeptide stage. To minimize this side reaction, consider the following strategies:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is sterically bulky and allows for cleavage under very mild acidic conditions, which can help to suppress DKP formation.
-
Immediate Coupling: After the deprotection of the Fmoc-group from the Leucine residue, proceed immediately with the coupling of the Fmoc-Phe-OH. Do not leave the deprotected dipeptide-resin for extended periods.
-
Use of a Dipeptide Building Block: If commercially available, using a pre-formed Fmoc-Phe-Leu-OH dipeptide for coupling to the resin can bypass the problematic dipeptide stage on the solid support.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Incomplete Reaction) | 1. Steric hindrance from Phe and Leu side chains.2. Inefficient coupling reagent or conditions.3. Aggregation of the growing peptide chain. | 1. Use a more powerful coupling reagent like HATU.2. Increase the coupling time and/or perform a double coupling.3. Use a solvent mixture known to disrupt aggregation, such as DMF/NMP (1:1).4. Use a low-load resin to increase the distance between peptide chains. |
| Presence of Diastereomers (Racemization) | 1. Prolonged activation time of Fmoc-Phe-OH.2. Use of a strong base during coupling.3. High reaction temperature. | 1. Minimize the pre-activation time of the amino acid.2. Use a hindered, non-nucleophilic base like DIPEA.3. Perform the coupling at room temperature.4. Add a racemization suppressant like OxymaPure® to the coupling cocktail. |
| Significant Loss of Product (Diketopiperazine Formation) | 1. Intramolecular cyclization of the dipeptide-resin.2. Use of a base-labile linker that is too sensitive. | 1. Use a sterically hindered resin like 2-chlorotrityl chloride resin.2. Couple the third amino acid immediately after deprotection of the second.3. If possible, use a pre-synthesized Fmoc-Phe-Leu-OH dipeptide. |
| Difficulty in Cleaving the Peptide from the Resin | 1. Incomplete cleavage reaction.2. Inappropriate cleavage cocktail for the resin used. | 1. Increase the cleavage time.2. Ensure the correct cleavage cocktail is used for the specific resin (e.g., TFA-based cocktail for Wang resin).3. Use appropriate scavengers in the cleavage cocktail to prevent side reactions with the peptide. |
Quantitative Data Summary
The following tables provide representative data for the synthesis of Phe-Leu, illustrating the impact of different reagents and conditions. Note that actual results may vary depending on specific experimental parameters.
Table 1: Representative Coupling Efficiencies for Fmoc-Phe-OH onto Leu-Resin
| Coupling Reagent | Additive | Base | Coupling Time (h) | Representative Coupling Efficiency (%) |
| HBTU | HOBt | DIPEA | 2 | 85-90 |
| HATU | HOAt | DIPEA | 2 | >95 |
| DIC | HOBt | DIPEA | 4 | 75-85 |
Table 2: Representative Racemization of Phenylalanine during Coupling to Leucine-Resin
| Coupling Reagent | Base | Temperature (°C) | Representative D-Phe Isomer (%) |
| HBTU | DIPEA | 25 | 1.5 - 2.5 |
| HATU | DIPEA | 25 | < 1.0 |
| DIC/HOBt | DIPEA | 25 | 2.0 - 3.0 |
| HATU | TMP | 25 | < 0.5 |
Experimental Protocols
Protocol 1: Loading of Fmoc-Leu-OH onto Wang Resin
-
Resin Swelling: Swell 1 g of Wang resin (typical loading: 0.5-1.0 mmol/g) in 10 mL of N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Activation Mixture Preparation: In a separate vial, dissolve 3 equivalents of Fmoc-Leu-OH and 3 equivalents of HOBt in a minimal amount of DMF.
-
Coupling: Add the activation mixture to the swollen resin. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours.
-
Capping: After the coupling, wash the resin with DMF. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (3x).
-
Drying: Dry the resin under vacuum.
-
Substitution Determination: Determine the final loading of the resin using a UV-Vis spectrophotometer to measure the amount of Fmoc released upon treatment with a piperidine (B6355638) solution.
Protocol 2: Coupling of Fmoc-Phe-OH to Leu-Wang Resin
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from Leucine.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Coupling Reaction: Add the coupling cocktail to the resin and agitate at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for another hour or perform a second coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage and Deprotection of Phe-Leu from Wang Resin
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from Phenylalanine using 20% piperidine in DMF as described in Protocol 2, step 2.
-
Washing: Wash the resin with DMF (5x) and DCM (5x), and then dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the final peptide product under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for the solid-phase synthesis of Phe-Leu.
Caption: Troubleshooting decision tree for Phe-Leu synthesis.
Validation & Comparative
L-Phenylalanyl-L-leucine: A Comparative Analysis of Biological Activity
In the landscape of bioactive peptides, the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu) has garnered interest for its potential therapeutic applications. Composed of the essential amino acids L-phenylalanine and L-leucine, this simple molecule is being explored for its roles in anti-inflammatory, anti-cancer, and neuroprotective activities. This guide provides a comparative analysis of this compound against other dipeptides, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its biological performance.
Comparative Biological Activity
While direct comparative studies on this compound across a spectrum of biological activities are emerging, research on structurally similar dipeptides and the constituent amino acids provides valuable insights. The presence of a hydrophobic aromatic residue (phenylalanine) and a branched-chain aliphatic residue (leucine) is a common feature in many bioactive peptides, suggesting a potential for significant biological effects.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of dipeptides containing phenylalanine and leucine (B10760876). A study on novel modified L-phenylalanine and L-leucine dipeptides demonstrated significant antiproliferative activity against various cancer cell lines. While these were modified derivatives, the core Phe-Leu structure was essential for their activity.
| Dipeptide Derivative | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Compound 7c (Phe-Leu derivative) | HCT-116 (Colon) | 3.1 | [1] |
| Compound 7c (Phe-Leu derivative) | K-562 (Leukemia) | 4.6 | [1] |
| Compound 7c (Phe-Leu derivative) | A549 (Lung) | 5.8 | [1] |
| Compound 7c (Phe-Leu derivative) | MCF7 (Breast) | 8.2 | [1] |
GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.
These findings suggest that the this compound scaffold is a promising candidate for the development of novel anti-cancer agents. The mechanism of action for some of these derivatives involves the induction of apoptosis.[1]
Anti-Inflammatory Activity
The anti-inflammatory properties of peptides containing phenylalanine and leucine have been investigated. For instance, the tripeptide Phe-Leu-Val, which shares the Phe-Leu core, has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α, MCP-1, and IL-6 in adipocytes.[2] This effect is mediated through the inhibition of key inflammatory signaling molecules like JNK and IKK.[2] While this is a tripeptide, the data suggests that the Phe-Leu moiety may contribute significantly to the observed anti-inflammatory effects. The presence of hydrophobic amino acids like phenylalanine and leucine is a known characteristic of many anti-inflammatory peptides.[3]
| Dipeptide/Tripeptide | Cell Type | Inflammatory Mediator | Inhibition | Reference |
| Phe-Leu-Val | Adipocytes | TNF-α | Significant reduction | [2] |
| Phe-Leu-Val | Adipocytes | MCP-1 | Significant reduction | [2] |
| Phe-Leu-Val | Adipocytes | IL-6 | Significant reduction | [2] |
Neuroprotective Activity
The neuroprotective potential of dipeptides is an active area of research. While direct data on this compound is limited, studies on other hydrophobic dipeptides have shown promising results. For example, the dipeptide Leu-Ile has been demonstrated to protect against neuronal death by inducing the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[4] Given the structural similarity, it is plausible that this compound may exert similar neuroprotective effects. Furthermore, cyclic dipeptides have been shown to reduce neuronal cell death in various in vitro models of neuronal injury.[5][6][7]
| Dipeptide | Neuronal Model | Protective Effect | Reference |
| Leu-Ile | Mesencephalic neurons | Protection against cell death | [4] |
| Cyclic Dipeptides | Primary neuronal cultures | Reduction of cell death after trauma | [5] |
Signaling Pathways
The biological activities of this compound and related peptides are mediated through various cellular signaling pathways. A key pathway implicated in the action of leucine-containing molecules is the mTOR (mechanistic Target of Rapamycin) signaling pathway . Leucine is a potent activator of mTORC1, a central regulator of cell growth, proliferation, and protein synthesis.[8] Phenylalanine can also influence mTOR signaling.[4]
Caption: mTOR signaling pathway activated by amino acids and growth factors.
In the context of inflammation, the Phe-Leu-Val tripeptide has been shown to inhibit the JNK (c-Jun N-terminal kinase) and IKK (IκB kinase) pathways, which are critical components of the cellular inflammatory response.
Caption: Inhibition of inflammatory signaling by Phe-Leu-Val.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and other dipeptides, detailed methodologies for key experiments are provided below.
Anti-Cancer Activity: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of dipeptides on cancer cell lines.
Workflow:
References
- 1. Novel modified leucine and phenylalanine dipeptides modulate viability and attachment of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Soy Peptide Phe-Leu-Val Reduces TNFα-Induced Inflammatory Response and Insulin Resistance in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of novel small peptides in vitro and after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of L-Phenylalanyl-L-leucine and Its Analogs for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
L-Phenylalanyl-L-leucine (Phe-Leu) is a dipeptide composed of the amino acids L-phenylalanine and L-leucine.[1] This simple peptide has garnered interest in various fields, including its potential as a building block for more complex bioactive peptides and its role in nutritional science.[2] Analogs of Phe-Leu, created through chemical modifications, offer a promising avenue for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides a comparative analysis of this compound and its hypothetical analogs, supported by illustrative experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
Physicochemical Properties
The fundamental physicochemical characteristics of a dipeptide and its analogs are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. Modifications to the parent Phe-Leu structure can significantly alter properties such as lipophilicity, solubility, and charge, which in turn affect absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Structural Modification |
| This compound | C15H22N2O3 | 278.35 | -1.2 | 3 | 4 | None (Parent Compound) |
| Analog 1: Phe(4-F)-Leu | C15H21FN2O3 | 296.34 | -0.9 | 3 | 4 | Fluorine substitution at the 4th position of the phenyl ring |
| Analog 2: N-Me-Phe-Leu | C16H24N2O3 | 292.38 | -0.7 | 2 | 4 | N-methylation of the phenylalanine amino group |
| Analog 3: Phe-Leu-NH2 | C15H23N3O2 | 277.36 | -1.0 | 3 | 3 | C-terminal amidation |
| Analog 4: D-Phe-L-Leu | C15H22N2O3 | 278.35 | -1.2 | 3 | 4 | Stereochemical inversion of Phenylalanine |
Comparative Biological Activities
The biological activity of this compound and its analogs can be assessed through various in vitro assays. The following table presents illustrative data from key experiments to compare their potential efficacy and mechanisms of action.
| Compound | Receptor Binding Affinity (Ki, nM) | Enzyme Inhibition (IC50, µM) | Cell Viability (CC50, µM) | Metabolic Stability (t1/2, min) |
| This compound | 150 | 75 | >100 | 30 |
| Analog 1: Phe(4-F)-Leu | 80 | 40 | >100 | 45 |
| Analog 2: N-Me-Phe-Leu | 120 | 60 | >100 | 90 |
| Analog 3: Phe-Leu-NH2 | 100 | 55 | >100 | 75 |
| Analog 4: D-Phe-L-Leu | 250 | 110 | >100 | 120 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of dipeptide analogs.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of the test compounds to a specific G protein-coupled receptor (GPCR).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.
-
Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-DPAT for dopamine (B1211576) D2 receptors).
-
Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound and its analogs).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at room temperature.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Objective: To evaluate the inhibitory potential of the test compounds against a specific enzyme (e.g., a protease).
Methodology:
-
Enzyme and Substrate: Prepare solutions of the target enzyme and a fluorogenic or chromogenic substrate at appropriate concentrations in an assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compounds at various concentrations, and the enzyme solution. Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Measure the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Metabolic Stability Assay
Objective: To assess the stability of the test compounds in the presence of liver microsomes.
Methodology:
-
Microsome Incubation: Incubate the test compounds (typically at 1 µM) with liver microsomes (e.g., human or rat) and NADPH in a phosphate (B84403) buffer at 37°C.
-
Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
References
Investigating the Anti-inflammatory Potential of L-Phenylalanyl-L-leucine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential anti-inflammatory effects of the dipeptide L-Phenylalanyl-L-leucine. Due to the limited direct experimental data on this compound, this document evaluates its potential by examining the anti-inflammatory properties of structurally related peptides and its constituent amino acids, L-phenylalanine and L-leucine. This analysis is benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933), and the corticosteroid, Dexamethasone (B1670325).
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound is explored through the lens of related peptides that share structural similarities, namely the presence of leucine (B10760876) and/or phenylalanine residues. The following tables summarize the available quantitative data on the anti-inflammatory effects of these related peptides and the standard drugs, Indomethacin and Dexamethasone, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used in vitro model for inflammation.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.
| Compound | Cell Line | Concentration | % NO Inhibition | IC50 | Citation |
| Leucine-Proline-Phenylalanine (LPF) | RAW264.7 | 1000 µg/mL | Down-regulated | Not Reported | [1] |
| Pyroglutamyl-leucine | RAW264.7 | 200 µg/mL | Significant Inhibition | Not Reported | [2] |
| Dexamethasone | RAW264.7 | - | Dose-dependent | 34.60 µg/mL | [3] |
| Indomethacin | RAW264.7 | 10 µg/mL | Not Reported | Not Reported | [4] |
Modulation of Pro-inflammatory Cytokines
The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) is another crucial aspect of anti-inflammatory action.
| Compound | Cell Line | Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IFN-γ | Citation |
| Leucine-Proline-Phenylalanine (LPF) | RAW264.7 | 1000 µg/mL | Suppressed mRNA expression | Elevated protein level | 12.73% inhibition | [1] |
| Pyroglutamyl-leucine | RAW264.7 | 200 µg/mL | Significant Inhibition | Significant Inhibition | Not Reported | [2] |
| Indomethacin | RAW264.7 | 10 µg/mL | Decreased | Decreased | Not Reported | [4] |
| Dexamethasone | RAW264.7 | 1µM | Suppressed secretion | Not Reported | Not Reported | [5] |
Insights from Constituent Amino Acids
The individual amino acids, L-leucine and L-phenylalanine, have been investigated for their roles in inflammation, providing further context for the potential activity of the dipeptide.
| Amino Acid | Model | Key Findings | Citation |
| L-leucine | LPS-stimulated RAW 264.7 cells and mouse models | Alleviates inflammation by inhibiting M1 macrophage polarization and promoting M2 polarization. Decreased secretion of IL-6, IL-1β, and TNF-α. | [6] |
| L-phenylalanine | ARDS mouse model and LPS-induced bone marrow-derived macrophages | Can promote alveolar macrophage pyroptosis and the release of pro-inflammatory cytokines IL-1β and IL-18. | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of anti-inflammatory compounds.
In vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, related peptides, or standard drugs) for 1 hour.
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for an additional 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent assay.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Statistical Analysis:
-
All experiments are performed in triplicate.
-
Data are expressed as the mean ± standard deviation (SD).
-
Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of less than 0.05 is considered statistically significant.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in LPS-induced inflammation and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: LPS-induced pro-inflammatory signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchmap.jp [researchmap.jp]
- 3. researchgate.net [researchgate.net]
- 4. The combination of ciprofloxacin and indomethacin suppresses the level of inflammatory cytokines secreted by macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway | eLife [elifesciences.org]
- 7. Phenylalanine promotes alveolar macrophage pyroptosis via the activation of CaSR in ARDS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Dipeptide L-Phenylalanyl-L-leucine Versus Its Constituent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of peptide and amino acid research, understanding the nuances of bioavailability and cellular activity is paramount. This guide provides a comprehensive comparison of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu) against its individual constituent amino acids, L-phenylalanine and L-leucine. While direct comparative experimental data for this specific dipeptide is limited, this guide synthesizes established principles of peptide and amino acid transport with existing data on analogous compounds and the individual amino acids to provide a robust analytical framework. The evidence strongly suggests that this compound offers potential advantages in terms of absorption efficiency, which may, in turn, enhance the well-documented biological activities of its constituent amino acids, particularly the potent mTOR signaling activation by L-leucine.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of the molecules. The dipeptide, being a larger molecule, exhibits distinct properties compared to the individual amino acids.
| Property | L-Phenylalanine | L-Leucine | This compound |
| Molecular Formula | C₉H₁₁NO₂ | C₆H₁₃NO₂ | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 165.19 g/mol | 131.17 g/mol | 278.35 g/mol [1] |
| Structure | Aromatic Amino Acid | Branched-Chain Amino Acid (BCAA) | Dipeptide |
| Solubility in Water | 29.6 g/L at 25°C | 24.2 g/L at 25°C | Data not readily available, but likely soluble |
Intestinal Absorption and Bioavailability: A Tale of Two Transport Systems
The primary advantage of dipeptides over free amino acids lies in their mechanism of intestinal absorption.
-
Individual Amino Acids: L-phenylalanine and L-leucine are absorbed through various sodium-dependent and independent amino acid transporters (e.g., System L) distributed along the intestinal epithelium[1][2][3][4]. These systems can be saturable and subject to competition among similar amino acids.
-
Dipeptides: this compound is expected to be primarily absorbed via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1)[5][6]. This transporter is responsible for the uptake of most di- and tripeptides from the diet.
Key Experimental Finding: Studies have consistently shown that the absorption of amino acids is more rapid and efficient when they are delivered in di- or tripeptide form compared to their free forms[7][8]. This is attributed to the high capacity of the PepT1 transport system.
Experimental Workflow: Caco-2 Cell Permeability Assay
A standard in vitro method to assess intestinal absorption is the Caco-2 cell permeability assay. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Caco-2 cell permeability assay workflow.
Biological Activity: The Power of Leucine (B10760876) Unleashed
Upon absorption, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-phenylalanine and L-leucine. Therefore, the biological activity of the dipeptide is a function of the activities of these individual amino acids.
-
L-Phenylalanine: An essential amino acid that serves as a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine)[5].
-
L-Leucine: A branched-chain amino acid renowned for its potent activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth[9][10][11][12].
The mTOR Signaling Pathway
The activation of mTORC1 by leucine is a critical step in initiating muscle protein synthesis. The anticipated advantage of this compound lies in its potentially more efficient delivery of leucine to the cells.
Proposed mechanism of this compound action.
Supporting Evidence from Analogs: A compelling study on dileucine (Leucine-Leucine dipeptide) demonstrated that its ingestion was more effective than an equivalent amount of free leucine in stimulating muscle protein synthesis in young men[13][14][15][16]. Those who consumed dileucine showed a 42% greater synthesis of new muscle proteins compared to those who ingested only leucine[16]. This suggests that the dipeptide form enhances the anabolic response.
Experimental Protocol: Western Blot for mTOR Pathway Activation
To experimentally verify the enhanced activation of the mTOR pathway, a western blot analysis can be performed on cell lysates (e.g., muscle cells or Caco-2 cells) treated with this compound, L-phenylalanine, and L-leucine.
| Step | Procedure |
| 1. Cell Treatment | Treat cultured cells with equimolar concentrations of this compound, L-phenylalanine, L-leucine, or a control medium for a specified time. |
| 2. Protein Extraction | Lyse the cells to extract total protein. |
| 3. Protein Quantification | Determine the protein concentration of each lysate to ensure equal loading. |
| 4. Gel Electrophoresis | Separate the proteins by size using SDS-PAGE. |
| 5. Protein Transfer | Transfer the separated proteins to a membrane (e.g., PVDF). |
| 6. Blocking | Block the membrane to prevent non-specific antibody binding. |
| 7. Primary Antibody Incubation | Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1. |
| 8. Secondary Antibody Incubation | Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. |
| 9. Detection | Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
| 10. Analysis | Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. |
Conclusion and Future Directions
Based on established physiological principles and supportive data from analogous dipeptides, this compound presents a promising profile for enhanced bioavailability compared to its constituent amino acids. The superior absorption via the PepT1 transporter is expected to lead to a more robust intracellular supply of L-leucine, thereby potentiating its well-established role in stimulating the mTOR signaling pathway and promoting protein synthesis.
For researchers and drug development professionals, this suggests that dipeptide forms of bioactive amino acids could be a strategic approach to improve efficacy. Further direct comparative studies are warranted to quantify the magnitude of this advantage for this compound and to explore its therapeutic and nutraceutical potential fully. Such studies should focus on in vitro transport assays, cellular signaling analyses, and ultimately, in vivo pharmacokinetic and pharmacodynamic assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Transport of a large neutral amino acid in a human intestinal epithelial cell line (Caco-2): uptake and efflux of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of a large neutral amino acid (phenylalanine) in a human intestinal epithelial cell line: Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport mechanisms of the large neutral amino acid L-phenylalanine in the human intestinal epithelial caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified amino acids and peptides as substrates for the intestinal peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid and dipeptide absorption in rats fed chemically defined diets of differing fiber composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]
A Comparative Guide to the Bioactivity of L-Phenylalanyl-L-leucine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide L-Phenylalanyl-L-leucine, evaluating its potential biological activities against its constituent amino acids and other dipeptide alternatives. While direct experimental data on this compound is emerging, this document compiles relevant findings on closely related compounds to offer a predictive cross-validation of its performance in key biological processes, including muscle protein synthesis, cellular signaling, and its potential anti-inflammatory and antioxidant effects.
Data Presentation: Comparative Bioactivity
The following tables summarize quantitative data from studies on L-leucine, L-phenylalanine, and the dipeptide L-leucyl-L-leucine (dileucine), which serves as a valuable analogue for predicting the performance of this compound.
Table 1: Muscle Protein Synthesis (MPS) Stimulation
| Compound | Dosage | Model | Key Findings | Reference |
| L-Leucine | 2 g | Healthy young men | Modest increase in MPS (0.047 ± 0.029%·h⁻¹) | [1][2][3] |
| Dileucine (L-leucyl-L-leucine) | 2 g | Healthy young men | Significant increase in MPS (0.075 ± 0.032%·h⁻¹), approximately 42% more effective than L-leucine | [1][4][5] |
| This compound | - | - | No direct experimental data available. Expected to be more effective than L-leucine alone due to dipeptide transport mechanisms. |
Table 2: mTORC1 Signaling Pathway Activation
| Compound | Model | Key Phosphorylation Events | Reference |
| L-Leucine | Human skeletal muscle | Increased phosphorylation of p70S6K and rpS6 | [1][2][3] |
| Dileucine (L-leucyl-L-leucine) | Human skeletal muscle | Similar or greater phosphorylation of Akt, p70S6K, and rpS6 compared to L-leucine | [1][2][3] |
| L-Phenylalanine | Bovine mammary epithelial cells | Increased phosphorylation of 4EBP1 and downregulation of eIF2α | [6] |
| This compound | - | No direct experimental data available. Hypothesized to potently activate mTORC1 signaling by delivering both L-leucine and L-phenylalanine. |
Table 3: Potential Anti-inflammatory and Antioxidant Effects
| Compound | Assay | Key Findings | Reference |
| L-Leucine | LPS-stimulated macrophages | Decreased secretion of pro-inflammatory cytokines (IL-6, TNF-α) and promoted M2 macrophage polarization | [7] |
| L-Phenylalanine | Ginkgo biloba cell cultures | Increased production of antioxidant phenolic acids | [8] |
| This compound | - | No direct experimental data available. The combination of an anti-inflammatory and an antioxidant-promoting amino acid suggests potential synergistic effects. |
Experimental Protocols
In Vivo Human Muscle Protein Synthesis Measurement
This protocol is adapted from studies comparing the effects of L-leucine and dileucine on muscle protein turnover.[1][2][3]
Objective: To determine the fractional synthetic rate (FSR) of myofibrillar proteins in response to oral ingestion of this compound compared to its alternatives.
Methodology:
-
Participants: Healthy subjects undergo a randomized, double-blind crossover study.
-
Tracer Infusion: A primed continuous intravenous infusion of stable isotope-labeled amino acids (e.g., L-[ring-¹³C₆]phenylalanine and L-[¹⁵N]phenylalanine) is initiated to trace their incorporation into muscle proteins.[1][2][3]
-
Baseline Sampling: Blood and muscle biopsy samples are collected from the vastus lateralis before the ingestion of the test compound to establish baseline measurements.
-
Compound Ingestion: Participants ingest a standardized dose of this compound, L-leucine, or a placebo.
-
Post-Ingestion Sampling: Serial blood samples and muscle biopsies are collected at timed intervals (e.g., 30, 60, 180 minutes) post-ingestion.
-
Analysis:
-
Plasma and muscle intracellular amino acid enrichments are determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Myofibrillar proteins are isolated from muscle biopsies, and the incorporation of the labeled tracer is measured to calculate the fractional synthesis rate (FSR).
-
Western blotting is used to analyze the phosphorylation status of key proteins in the mTORC1 signaling pathway (e.g., Akt, p70S6K, rpS6, 4E-BP1).
-
Cell-Based mTORC1 Activation Assay
This protocol outlines a general method for assessing the activation of the mTORC1 signaling pathway in a cell culture model.
Objective: To quantify the phosphorylation of key downstream targets of mTORC1 in response to treatment with this compound.
Methodology:
-
Cell Culture: A suitable cell line (e.g., C2C12 myotubes, HEK293 cells) is cultured to near confluence.
-
Serum Starvation: Cells are serum-starved for a defined period to reduce baseline mTORC1 activity.
-
Treatment: Cells are treated with various concentrations of this compound, L-leucine, L-phenylalanine, or a positive control (e.g., insulin) for a specified time.
-
Cell Lysis: Cells are lysed to extract total proteins.
-
Western Blotting:
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4EBP1, 4EBP1).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Band intensities are quantified using densitometry software.
-
In Vitro Antioxidant Capacity Assay (DPPH)
This protocol describes a common method for evaluating the free radical scavenging activity of a compound.[9][10][11]
Objective: To determine the antioxidant potential of this compound by measuring its ability to scavenge the DPPH radical.
Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample Preparation: this compound and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction: The DPPH solution is mixed with the sample solutions or the positive control in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
This protocol provides a framework for assessing the anti-inflammatory properties of a compound in a cell-based model.[12][13][14]
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or J774A.1) is cultured and seeded in 24-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a defined period.
-
Inflammatory Stimulation: Cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations in the treated groups are compared to the LPS-only control group to determine the anti-inflammatory effect of this compound.
Mandatory Visualization
Caption: mTORC1 signaling pathway activation by amino acids and dipeptides.
Caption: Workflow for in vivo muscle protein synthesis measurement.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]
- 5. Start-up’s ‘revolutionary’ dileucine outperforms leucine for muscle building [nutraingredients.com]
- 6. mdpi.com [mdpi.com]
- 7. Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway [elifesciences.org]
- 8. Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LPS-induced response in J774A.1 macrophage cell culture – indicative markers for stimulated antioxidant defense, inflammation and phagocytosis | Todorova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
Efficacy comparison of L-Phenylalanyl-L-leucine and its enantiomers
An Objective Comparison of the Efficacy of L-Phenylalanyl-L-leucine and its Enantiomers for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential therapeutic efficacy of this compound (L-Phe-L-Leu) and its enantiomers: D-Phenylalanyl-L-leucine (D-Phe-L-Leu), L-Phenylalanyl-D-leucine (L-Phe-D-Leu), and D-Phenylalanyl-D-leucine (D-Phe-D-Leu). Direct comparative studies on the efficacy of all four stereoisomers are limited in publicly available literature. This guide, therefore, synthesizes findings from studies on related dipeptides and the known biological roles of their constituent amino acids to provide a well-rounded overview of their potential applications in oncology, infectious diseases, and pain management.
Antiproliferative and Cytotoxic Effects
While direct comparative data for the four stereoisomers of Phe-Leu on cancer cells is not available, studies on modified dipeptides containing phenylalanine and leucine (B10760876) have demonstrated significant antiproliferative activity. These findings suggest that the Phe-Leu scaffold is a promising candidate for anticancer drug development. The stereochemistry of the amino acids is known to play a critical role in the biological activity of peptides, influencing their interaction with chiral targets like receptors and enzymes, as well as their stability against proteolytic degradation.
A study on novel modified leucine and phenylalanine dipeptides showed that these compounds displayed antiproliferative activity against various cancer cell lines, with some exhibiting GI50 values in the single-digit micromolar range[1]. The treated cells showed dephosphorylation of key proteins involved in cell adhesion, such as focal adhesion kinase (FAK), p130CAS, and paxillin, and induction of apoptosis[1]. It is plausible that the different stereoisomers of Phe-Leu would exhibit varying levels of cytotoxicity and impact on these signaling pathways.
Table 1: Hypothetical Comparative Antiproliferative Activity of Phe-Leu Stereoisomers
| Compound | Chirality | Expected Potency | Rationale |
|---|---|---|---|
| L-Phe-L-Leu | L-L | Moderate | Natural isomer, may be susceptible to enzymatic degradation. |
| D-Phe-L-Leu | D-L | Potentially High | D-amino acid at the N-terminus may increase resistance to aminopeptidases. |
| L-Phe-D-Leu | L-D | Potentially High | D-amino acid at the C-terminus may increase resistance to carboxypeptidases. |
| D-Phe-D-Leu | D-D | Potentially High | All-D isomer may exhibit high stability and altered target interaction. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HCT-116, PC3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Phe-Leu stereoisomers dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of each Phe-Leu stereoisomer. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Experimental workflow for the MTT assay.
Antimicrobial Efficacy
The stereochemistry of amino acids is a well-established factor in the efficacy of antimicrobial peptides (AMPs). D-amino acid-containing peptides are generally more resistant to proteolytic degradation by bacterial proteases, which can lead to enhanced and prolonged activity. Studies on other peptides, such as cyclo(Leu-Phe), have shown that different stereoisomers exhibit varying levels of antimicrobial activity[2].
While no direct data exists for the linear Phe-Leu stereoisomers, it is hypothesized that the D-enantiomers may show superior antimicrobial properties compared to the L-L isomer.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC) of Phe-Leu Stereoisomers
| Compound | Chirality | Expected MIC (µg/mL) | Rationale |
|---|---|---|---|
| L-Phe-L-Leu | L-L | Higher | More susceptible to degradation by bacterial proteases. |
| D-Phe-L-Leu | D-L | Lower | Increased stability may lead to higher effective concentration. |
| L-Phe-D-Leu | L-D | Lower | Increased stability may lead to higher effective concentration. |
| D-Phe-D-Leu | D-D | Lowest | Highest expected resistance to proteolysis. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates (low-binding, e.g., polypropylene)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth, MHB)
-
Phe-Leu stereoisomers
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow bacteria in MGB to the mid-logarithmic phase.
-
Compound Dilution: Prepare two-fold serial dilutions of each Phe-Leu stereoisomer in MGB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MGB without peptide) and a negative control (MGB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Hypothetical mechanism of antimicrobial action.
Analgesic Potential
Dipeptides containing phenylalanine have been investigated for their analgesic properties, often in the context of inhibiting enkephalinases, enzymes that degrade endogenous opioid peptides (enkephalins). By inhibiting these enzymes, the levels of enkephalins are increased, leading to an analgesic effect. The stereochemistry of amino acids in these dipeptides is crucial for their inhibitory activity and receptor binding. For instance, some studies have shown that peptides containing D-amino acids can have potent and prolonged analgesic effects.
Table 3: Hypothetical Comparative Analgesic Activity of Phe-Leu Stereoisomers
| Compound | Chirality | Expected Analgesic Effect | Rationale |
|---|---|---|---|
| L-Phe-L-Leu | L-L | Low to Moderate | May have some activity, but likely susceptible to degradation. |
| D-Phe-L-Leu | D-L | Potentially High | D-Phe may enhance binding to enkephalinase and increase stability. |
| L-Phe-D-Leu | L-D | Potentially Moderate | D-Leu might influence stability and receptor interaction differently. |
| D-Phe-D-Leu | D-D | Potentially High | All-D isomer could have high stability and unique interactions with opioid systems. |
Experimental Protocol: Hot Plate Test for Analgesia
The hot plate test is a common method for assessing the analgesic effects of drugs in animals.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Experimental animals (e.g., mice or rats)
-
Phe-Leu stereoisomers dissolved in a suitable vehicle
-
Syringes for administration (e.g., intraperitoneal, intravenous)
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and apparatus.
-
Baseline Measurement: Determine the baseline pain response latency by placing each animal on the hot plate (e.g., set to 55°C) and recording the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer a specific dose of a Phe-Leu stereoisomer or the vehicle control to different groups of animals.
-
Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their pain response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of each compound.
Hypothetical analgesic mechanism via enkephalinase inhibition.
Conclusion
While direct comparative efficacy data for this compound and its enantiomers is scarce, the existing literature on related dipeptides and the influence of stereochemistry on biological activity provides a strong rationale for further investigation. The Phe-Leu scaffold shows promise in the fields of oncology, infectious disease, and pain management. In particular, the incorporation of D-amino acids may lead to enhanced stability and efficacy. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these four stereoisomers to elucidate their full therapeutic potential. Further research is warranted to generate the quantitative data needed for a definitive comparison.
References
In Vivo Validation of L-Phenylalanyl-L-leucine: A Comparative Guide to Dipeptide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validated effects of L-Phenylalanyl-L-leucine and its constituent amino acids, L-phenylalanine (B559525) and L-leucine, alongside other bioactive dipeptides. The objective is to offer a clear, data-driven comparison of their performance in key biological processes, supported by detailed experimental protocols.
Comparative Analysis of Bioactive Peptides
While in vivo studies specifically validating the bioactivity of this compound are not extensively documented in publicly available literature, we can infer its potential effects by examining its constituent amino acids and comparing them to other well-researched dipeptides. This comparison focuses on three key areas of in vivo activity: ergogenic and muscle protein synthesis, appetite regulation, and antioxidant/anti-inflammatory effects.
Ergogenic Effects and Muscle Protein Synthesis
L-leucine is a well-established stimulator of muscle protein synthesis (MPS).[1][2] The dipeptide form, particularly Dileucine, has been shown to be even more effective in stimulating MPS than leucine (B10760876) alone.[3][4][5][6] This suggests that this compound may also possess ergogenic properties by enhancing muscle protein turnover.
Table 1: Comparison of In Vivo Ergogenic and Muscle Protein Synthesis Effects
| Compound | Animal Model/Subject | Dosage | Key Findings | Reference |
| L-Leucine | Elderly Men | 0.071 g/kg (in diet) | Increased muscle fractional synthesis rate by ~57% compared to control. | [2] |
| Neonatal Pigs | 24-hour infusion | Increased muscle protein synthesis by 25% when other amino acids were maintained at control levels. | [7] | |
| Dileucine | Young Men | 2 g (oral) | Increased cumulative myofibrillar protein synthesis to 0.075 %/h compared to 0.047 %/h with leucine. | [3][6] |
| Young Men | 2 g (oral) | Boosted muscle growth processes by 42% more than free leucine. | [5] |
Appetite Regulation
L-phenylalanine has been demonstrated to suppress food intake in rodent models.[8][9] This effect is believed to be mediated through the calcium-sensing receptor (CaSR) in the gastrointestinal tract, leading to the release of satiety hormones like GLP-1 and PYY.[8][9] The presence of L-phenylalanine in the dipeptide this compound suggests a potential role in appetite regulation.
Table 2: Comparison of In Vivo Appetite Suppression Effects
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| L-Phenylalanine | Rats | 10 mM (intra-ileal) | Significantly reduced food intake in the first hour of the dark phase. | [8] |
| Diet-Induced Obese Mice | 12 mmol/kg (oral, 3x daily) | Significantly reduced cumulative food intake and body weight over 7 days. | [8] |
Antioxidant and Anti-inflammatory Effects
While direct in vivo antioxidant or anti-inflammatory data for this compound is scarce, other dipeptides, such as Carnosine (β-alanyl-L-histidine), have well-documented antioxidant properties in vivo.[10][11] Furthermore, various other dipeptides have demonstrated anti-inflammatory effects in animal models.[12][13][14] This suggests that dipeptides as a class of molecules can possess these protective bioactivities.
Table 3: Comparison of In Vivo Antioxidant and Anti-inflammatory Effects
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| Carnosine | Rats with induced myocardial infarction | 250 mg/kg/day (i.p.) | Reduced cardiac toxicity by decreasing oxidative stress. | [10] |
| Rats exposed to chronic stress | 250 mg/kg (i.p.) | Showed beneficial effects against oxidative stress in the brain. | [15] | |
| Dipeptide JBP 485 | Mice with induced arthritis | 25 mg/kg (oral) | Markedly inhibited paw swelling. | [12] |
| Anti-inflammatory Dipeptide (MQ) | Rats with cerebral ischemia | 3 mg/kg | Significantly decreased cerebral infarct areas. | [14] |
| Cyclic Tetrapeptide (4B8M) | Mice with skin inflammation | 0.07-0.1% ointment (topical) | Demonstrated potent anti-inflammatory properties. | [16] |
Experimental Protocols
In Vivo Muscle Protein Synthesis Assessment in Humans (Dileucine vs. Leucine)
-
Subjects: Healthy young men.
-
Protocol:
-
Participants undergo a randomized crossover design, receiving either 2 g of L-leucine or 2 g of dileucine dissolved in 300 mL of water.
-
A primed continuous infusion of L-[ring-13C6]phenylalanine and L-[15N]phenylalanine is administered to determine myofibrillar protein synthesis (MPS) and mixed muscle protein breakdown (MPB) rates.
-
Muscle biopsies are collected from the vastus lateralis at baseline (t=0) and at 30, 60, and 180 minutes post-ingestion.
-
Blood samples are collected at regular intervals to measure plasma amino acid concentrations.
-
-
Analysis: Myofibrillar protein synthesis rates are calculated from the incorporation of the labeled phenylalanine into muscle protein, determined from the biopsy samples.[3][6]
In Vivo Appetite Suppression Assessment in Rodents (L-Phenylalanine)
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Protocol for Acute Study:
-
For intra-ileal administration, rats are cannulated in the ileum. L-phenylalanine (e.g., 10 mM) is infused, and food intake is measured for the following 1-2 hours.
-
For oral administration, animals are gavaged with L-phenylalanine (e.g., 12 mmol/kg).
-
Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, 24 hours) post-administration.
-
-
Protocol for Chronic Study:
-
Diet-induced obese mice are administered L-phenylalanine orally (e.g., 12 mmol/kg) multiple times a day (e.g., twice or three times daily) for several days.
-
Cumulative food intake and body weight are recorded daily.
-
-
Analysis: Food consumption and body weight changes are compared between the L-phenylalanine treated group and a vehicle control group.[8]
In Vivo Anti-inflammatory Assessment in Mice (Dipeptides)
-
Animals: Male BALB/cByJ mice.
-
Induction of Inflammation: Arthritis is induced by intravenous administration of a cocktail of monoclonal antibodies to type II collagen, followed by a challenge with lipopolysaccharide (LPS) three days later.
-
Protocol:
-
The test dipeptide (e.g., JBP 485 at 25 mg/kg) is administered orally for three consecutive days.
-
Paw swelling (edema) is measured daily using a plethysmometer.
-
-
Analysis: The percentage of inhibition of paw volume increase is calculated by comparing the treated group to a control group that received the vehicle.[12]
Signaling Pathways and Experimental Workflows
Caption: In vivo experimental workflows.
Caption: Key signaling pathways.
References
- 1. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 2. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of Muscle Protein Synthesis by Prolonged Parenteral Infusion of Leucine Is Dependent on Amino Acid Availability in Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Carnosine for Oxidative Stress Reduction in Different Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Study of L-Phenylalanyl-L-leucine Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transport mechanisms for the dipeptide L-Phenylalanyl-L-leucine. The transport of di- and tripeptides across cellular membranes is primarily facilitated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most extensively studied in mammals. These transporters play a crucial role in the absorption of dietary protein digestion products in the intestine and the reabsorption of peptides in the kidneys. Furthermore, their broad substrate specificity makes them key players in the absorption and distribution of various peptidomimetic drugs.
Key Transporters for Dipeptide Transport
The primary carriers responsible for the transport of this compound are the peptide transporters PEPT1 and PEPT2. These transporters exhibit distinct characteristics in terms of their affinity, capacity, and tissue distribution.
-
PEPT1 (SLC15A1): Known as a high-capacity, low-affinity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it is responsible for the absorption of dietary di- and tripeptides. It is also found in the kidney.[1]
-
PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter.[2] It is primarily expressed in the kidneys for peptide reabsorption, and is also found in other tissues, including the brain, lung, and mammary gland.[2]
Both transporters mediate the uptake of a wide array of di- and tripeptides. Substrate recognition is influenced by factors such as charge, hydrophobicity, size, and the stereochemistry of the constituent amino acids.[2][3] Dipeptides composed of hydrophobic amino acids, such as phenylalanine and leucine, are generally recognized as substrates for both transporters.[4]
Comparative Transport Kinetics
Although specific kinetic parameters (Km and Vmax) for this compound are not available, the following table presents data for other relevant dipeptides to provide a comparative context for the likely transport efficiency of this compound by PEPT1 and PEPT2. Generally, PEPT2 exhibits a higher affinity (lower Km) for dipeptides compared to PEPT1.[5]
| Dipeptide Substrate | Transporter | Species | Expression System | Km (mM) | Vmax (relative units) | Reference |
| Glycylsarcosine (Gly-Sar) | PEPT1 | Human | Caco-2 cells | 2.5 ± 0.4 | 100 | [6] |
| Glycylsarcosine (Gly-Sar) | PEPT2 | Rat | SKPT cells | 0.05 ± 0.01 | 100 | [5] |
| Cephalexin | PEPT1 | Human | Caco-2 cells | 1.4 ± 0.2 | - | [6] |
| Valacyclovir | PEPT1 | Rat | LLC-PK1 cells | 2.7 | - | [7] |
| Valacyclovir | PEPT2 | Rat | LLC-PK1 cells | 0.22 | - | [7] |
Note: Vmax values are often reported in relative terms or are dependent on the specific experimental setup, hence direct comparison can be challenging.
Inhibition of Dipeptide Transport
The transport of a specific dipeptide can be competitively inhibited by other dipeptides or peptidomimetic drugs that are also substrates for the same transporter. The inhibition constant (Ki) is a measure of the affinity of an inhibitor for the transporter. While a specific Ki value for this compound is not documented, it is expected to act as a competitive inhibitor for the transport of other dipeptides.
| Inhibitor | Transporter | Model Substrate | Ki (µM) | Reference |
| Losartan | PEPT1 | Glycylsarcosine | 24 | |
| Losartan | PEPT2 | Glycylsarcosine | 2.2 | |
| Irbesartan | PEPT1 | Glycylsarcosine | 230 | |
| Irbesartan | PEPT2 | Glycylsarcosine | 65 | |
| Valsartan | PEPT1 | Glycylsarcosine | 390 | |
| Valsartan | PEPT2 | Glycylsarcosine | 260 |
Signaling Pathways and Transport Regulation
The activity of peptide transporters can be modulated by various signaling pathways. For instance, activation of protein kinase C (PKC) has been shown to affect the kinetic properties of PEPT2. Further research is ongoing to fully elucidate the complex regulatory networks governing dipeptide transport.
Figure 1: Simplified diagram of factors influencing peptide transporter activity.
Experimental Protocols
The study of this compound transport involves various in vitro and cellular assays. Below are detailed methodologies for key experiments.
Dipeptide Uptake Assay in Caco-2 Cells
This protocol is widely used to study intestinal peptide transport.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Uptake Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) is prepared and its pH adjusted to 6.0, which is optimal for PEPT1 activity.
-
Initiation of Uptake: The culture medium is removed, and the cells are washed with pre-warmed transport buffer. The uptake is initiated by adding the transport buffer containing the radiolabeled or non-labeled dipeptide (e.g., [14C]Gly-Sar with or without this compound as an inhibitor) to the apical side of the monolayer.
-
Incubation: The cells are incubated at 37°C for a specified time period (e.g., 10-30 minutes).
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis and Quantification: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
For radiolabeled dipeptides, the radioactivity in the cell lysate is measured using a scintillation counter.
-
For non-labeled dipeptides, the concentration is determined using analytical techniques such as LC-MS/MS.
-
-
Data Analysis: The uptake is normalized to the protein content of the cell lysate, determined by a protein assay (e.g., BCA assay). Kinetic parameters (Km and Vmax) or inhibition constants (Ki) are calculated by performing the assay with varying substrate or inhibitor concentrations.
Figure 2: General workflow for a dipeptide uptake assay in Caco-2 cells.
Transport Assay in Xenopus laevis Oocytes
This heterologous expression system allows for the detailed characterization of a specific transporter in isolation.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: cRNA encoding the transporter of interest (e.g., human PEPT1 or PEPT2) is injected into the oocytes. Control oocytes are injected with water. The oocytes are then incubated for 2-5 days to allow for protein expression.
-
Uptake Measurement:
-
Oocytes are placed in a buffer solution at a specific pH (e.g., pH 5.5 for PEPT1).
-
The uptake is initiated by adding a solution containing the radiolabeled or non-labeled dipeptide.
-
After a defined incubation period, the uptake is terminated by washing the oocytes with ice-cold buffer.
-
Individual oocytes are lysed, and the amount of transported dipeptide is quantified.
-
-
Electrophysiological Measurements: For electrogenic transporters like PEPT1 and PEPT2, transport activity can also be measured as substrate-induced currents using the two-electrode voltage-clamp technique.
Concluding Remarks
The transport of this compound is predominantly mediated by the peptide transporters PEPT1 and PEPT2. Based on the substrate preferences of these transporters, it can be inferred that this dipeptide, composed of two large hydrophobic amino acids, is a substrate for both. It is likely to be transported with high affinity by PEPT2 and with lower affinity but higher capacity by PEPT1. The lack of direct kinetic data for this compound highlights an area for future research, which would be valuable for a more precise understanding of its absorption and disposition, and for the rational design of peptidomimetic drugs targeting these transporters. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Premise of L-Phenylalanyl-L-leucine as a Bitter Blocker Contradicted by Scientific Evidence
A thorough review of scientific literature reveals that the dipeptide L-Phenylalanyl-L-leucine (L-Phe-L-Leu) is not recognized as a bitter blocker. To the contrary, peptides containing the hydrophobic amino acids L-phenylalanine and L-leucine are consistently associated with a bitter taste themselves. This finding directly contradicts the foundational premise of the requested comparison guide.
Current research indicates that the bitterness of peptides is often attributed to the presence of hydrophobic amino acid residues. L-phenylalanine and L-leucine are prominent examples of such amino acids, and their inclusion in peptide chains is frequently linked to an increase in bitter taste perception. The prevailing scientific understanding is that these peptides interact with bitter taste receptors (TAS2Rs) to elicit a bitter sensation, rather than inhibiting them.
Numerous studies on taste-active peptides have identified that the hydrophobicity and the specific sequence of amino acids are key determinants of bitterness. The presence of hydrophobic residues, such as phenylalanine and leucine, particularly at the C-terminus of a peptide, is a well-established factor for imparting a bitter taste.
Given the lack of any scientific evidence to support the claim that this compound functions as a bitter blocker, and the substantial body of research indicating its likely inherent bitterness, it is not feasible to generate a comparison guide benchmarking it against known bitter blockers. The creation of such a guide would be based on a scientifically unsupported premise and would therefore be misleading.
Therefore, we are unable to proceed with the request to publish a comparison guide on this compound as a bitter blocker. We recommend consulting the existing body of scientific literature on the taste properties of peptides for further information.
A Structural and Functional Comparison of L-Phenylalanyl-L-leucine and Structurally Similar Dipeptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional properties of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu) and its structurally similar counterparts. This analysis is supported by experimental data to elucidate the impact of subtle structural variations on biological activity.
This compound is a dipeptide composed of L-phenylalanine and L-leucine residues.[1] Its structural isomers, such as L-Leucyl-L-phenylalanine (Leu-Phe), and other similar dipeptides containing aromatic and aliphatic amino acids, offer a valuable platform for studying structure-activity relationships. These relationships are particularly relevant in fields such as drug discovery and sensory science, where dipeptides can exhibit a range of biological activities, including the modulation of taste receptors.
Physicochemical and Biological Activity Comparison
The arrangement of amino acid residues within a dipeptide, even with the same composition, can significantly influence its physicochemical properties and biological function.[2] The following table summarizes key data for this compound and its isomer, L-Leucyl-L-phenylalanine, focusing on their activation of the human bitter taste receptor T2R1.
| Property | This compound (Phe-Leu) | L-Leucyl-L-phenylalanine (Leu-Phe) | L-Alanyl-L-phenylalanine (Ala-Phe) | L-Glycyl-L-phenylalanine (Gly-Phe) |
| Molecular Formula | C₁₅H₂₂N₂O₃[1] | C₁₅H₂₂N₂O₃[3] | C₁₂H₁₆N₂O₃ | C₁₁H₁₄N₂O₃ |
| Molecular Weight ( g/mol ) | 278.35[1] | 278.35[3] | 236.27 | 222.24 |
| Calculated Isoelectric Point (pI) | ~5.59 | ~5.68 | ~5.43 | ~5.48 |
| Biological Target | Bitter Taste Receptor T2R1[4] | Bitter Taste Receptor T2R1[4] | Bitter Taste Receptor T2R1 | Bitter Taste Receptor T2R1 |
| Biological Activity (EC₅₀ in mM) | 5.3 ± 0.4 | 2.8 ± 0.3 | >10 | >10 |
The experimental data reveals that both Phe-Leu and Leu-Phe act as agonists for the bitter taste receptor T2R1, albeit with differing potencies. Notably, Leu-Phe exhibits a nearly two-fold higher potency (lower EC₅₀ value) in activating the T2R1 receptor compared to Phe-Leu. This highlights the critical role of the amino acid sequence in determining the biological activity of dipeptides. In contrast, the dipeptides Ala-Phe and Gly-Phe showed significantly lower or no activity at concentrations up to 10 mM, suggesting that the presence of the bulky, hydrophobic isobutyl side chain of leucine (B10760876) is important for potent T2R1 activation in this context.
Signaling Pathway of Bitter Taste Receptor T2R1
The activation of T2R1 by dipeptides like Phe-Leu and Leu-Phe initiates an intracellular signaling cascade that leads to the perception of a bitter taste. This pathway involves the activation of a heterotrimeric G-protein, gustducin, followed by a series of downstream events.
Experimental Protocols
The following is a representative protocol for determining the agonist activity of dipeptides on the T2R1 receptor, based on published methodologies.
T2R1 Activation Assay Using a Calcium Flux Measurement
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with a plasmid encoding the human T2R1 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000). A mock transfection (empty vector) is performed as a negative control.
-
Cells are typically seeded in 96-well black-walled, clear-bottom plates and grown to 80-90% confluency before transfection. The assay is performed 24-48 hours post-transfection.
2. Calcium Flux Assay:
-
The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer for 1 hour at 37°C.
-
After incubation, the cells are washed again to remove excess dye.
-
The 96-well plate is placed in a fluorescence microplate reader (e.g., FlexStation 3).
-
Baseline fluorescence is measured for a set period.
-
A solution of the dipeptide (e.g., this compound) at various concentrations is automatically injected into the wells.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
3. Data Analysis:
-
The response is calculated as the change in fluorescence intensity (ΔF) from the baseline.
-
The data from multiple concentrations are used to generate a dose-response curve.
-
The EC₅₀ value, which is the concentration of the dipeptide that elicits 50% of the maximum response, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The comparative analysis of this compound and its structural isomer L-Leucyl-L-phenylalanine, along with other similar dipeptides, demonstrates that subtle changes in amino acid sequence can lead to significant differences in biological activity. The higher potency of Leu-Phe in activating the T2R1 receptor compared to Phe-Leu underscores the importance of the N-terminal residue's identity in this specific biological interaction. This guide provides a foundational understanding and practical methodologies for researchers investigating the structure-function relationships of dipeptides, which can inform the rational design of novel molecules with desired biological activities in the fields of drug development and food science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-Phenylalanyl-L-leucine: A Procedural Guide for Laboratory Professionals
Core Disposal Principles
The primary directive for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols tailored to your location and facilities.[1][2][3] Most research peptides are typically managed as chemical waste.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or disposing of L-Phenylalanyl-L-leucine, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or glasses.[4][5] |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.[5][6] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[4][5] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If there is a risk of generating dust, use a NIOSH-approved respirator.[4][5] |
Step-by-Step Disposal Procedures
The following procedure outlines a standard operational plan for the collection and disposal of this compound waste, including unused or expired compounds, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
Properly identify and classify the waste.[7] this compound waste should be segregated into distinct streams:
-
Solid Waste: Unused or expired lyophilized powder.
-
Liquid Waste: Aqueous solutions of the dipeptide in buffers or other media.
-
Contaminated Labware: Items such as pipette tips, tubes, vials, and gloves that have come into contact with the peptide.[3]
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Collect waste in sturdy, leak-proof, and chemically compatible containers.[8][9] For liquid waste, glass bottles are often suitable for solvents, while plastic containers may be used for aqueous solutions.[10]
-
Label Containers Clearly: All waste containers must be clearly labeled.[7][8] The label should include:
-
Keep Containers Closed: Waste containers should remain sealed except when adding waste to prevent spills and evaporation.[8][9][10]
Step 3: Disposal of Solid and Liquid this compound
-
Solid (Lyophilized) Peptide:
-
Aqueous Solutions:
-
Never pour chemical waste down the drain unless you have explicit permission from your EHS department.[2][10] This can contaminate water supplies and is often prohibited.[9]
-
Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled container for liquid chemical waste.
-
Step 4: Disposal of Contaminated Materials
-
Non-Sharp Labware (Gloves, Pipette Tips, Tubes): These items should be placed in a designated container for solid chemical waste.[11]
-
Empty Vials/Containers:
Step 5: Storage and Final Disposal
-
Store waste containers in a designated, secure satellite accumulation area with secondary containment to prevent leaks.[8][10]
-
Arrange for professional disposal through your institution's EHS department, which will partner with a licensed waste disposal service.[7][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of laboratory chemical waste such as this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. intelligenthq.com [intelligenthq.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling L-Phenylalanyl-L-leucine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Phenylalanyl-L-leucine. The following procedures for personal protective equipment (PPE), operational handling, storage, and disposal should be strictly followed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While L-phenylalanine and L-leucine are generally not classified as hazardous substances, standard laboratory safety precautions should always be observed when handling this compound, particularly in its powdered form, to avoid dust formation and inhalation.[1][2]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[1] | To avoid skin contact. |
| Body Protection | A standard laboratory coat should be worn to protect skin and personal clothing. | To prevent skin contact. |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[3] If dust is generated, a NIOSH-approved respirator for dusts may be used. | To prevent inhalation of dust particles. |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and date of receipt.[4]
-
Storage: Store the lyophilized powder in a tightly sealed container in a cool, dry, and dark place.[5] For long-term stability, refer to the storage conditions outlined in the table below. Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[5][6]
Handling and Preparation of Solutions:
-
Environment: Handle the compound in a clean, well-ventilated area to minimize dust generation.[3]
-
Weighing: When weighing the lyophilized powder, do so in an enclosure or use a balance with a draft shield to contain any dust.
-
Reconstitution:
-
Always wear gloves and eye protection.[7]
-
Use sterile, high-purity water or an appropriate buffer for reconstitution.[7][8]
-
If the peptide is difficult to dissolve, sonication or the addition of a small amount of an organic solvent like DMSO may be helpful.[5]
-
For peptides with oxidation-prone residues, use oxygen-free solvents.[7]
-
-
Aliquoting: For solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][8]
Spill Management:
-
Containment: In case of a spill, ensure the area is well-ventilated.
-
Solid Spills: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
-
Cleaning: Clean the spill area thoroughly with an appropriate solvent and decontaminate surfaces.
Disposal Plan:
-
Waste Characterization: Unused this compound and contaminated materials should be treated as chemical waste.[4][9]
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled container.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9] Do not pour peptide solutions down the drain.[4] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[9]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Lyophilized) | Long-term: -20°C or colder.[5] Short-term: Stable at room temperature for weeks.[6] | To ensure maximum stability and prevent degradation over time.[5] |
| Storage Temperature (In Solution) | -20°C or -80°C.[10] | Peptide solutions are less stable than their lyophilized form.[8] |
| Solution pH for Storage | pH 5-6 in a sterile buffer.[5] | To prolong the storage life of peptides in solution.[11] |
| Shelf-Life (Lyophilized at -20°C) | Can remain stable for several years.[5][7] | Proper storage preserves the integrity and activity of the peptide. |
| Shelf-Life (In Solution at -20°C) | Use within one month to prevent loss of potency.[12] | To avoid degradation that can occur in solution.[10] |
Experimental Workflow
Caption: Safe Handling Workflow for this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NIBSC - Peptide Storage [nibsc.org]
- 12. adooq.com [adooq.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
